6-Chloro-5-nitronicotinoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMAPPDNNZHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Chloro-5-nitronicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical Structure and Identifiers
This compound is a derivative of nicotinic acid, featuring a chloro group at the 6-position, a nitro group at the 5-position, and an acyl chloride at the 3-position of the pyridine ring.
IUPAC Name: 6-chloro-5-nitropyridine-3-carbonyl chloride[1] CAS Number: 23945-84-8[1][2] Molecular Formula: C₆H₂Cl₂N₂O₃[1]
Below is a diagram illustrating the chemical structure of this compound.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 220.99 g/mol | PubChem (Computed)[1] |
| Exact Mass | 219.9442473 Da | PubChem (Computed)[1] |
| XLogP3 | 2.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Polar Surface Area | 75.8 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 13 | PubChem (Computed)[1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it is understood to be synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry.
Representative Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.
Materials:
-
6-Chloro-5-nitronicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
To a solution of 6-chloro-5-nitronicotinic acid in anhydrous dichloromethane, a catalytic amount of N,N-dimethylformamide is added.
-
Thionyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained for several hours, or until the reaction is complete (monitored by TLC or other suitable methods).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.
-
The product, being a reactive acyl chloride, is often used immediately in the next synthetic step without further purification.
The following diagram illustrates the synthetic pathway.
Figure 2: Synthesis of this compound.
Reactivity and Downstream Applications
This compound is a reactive chemical intermediate. The acyl chloride functional group is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of derivatives, including esters and amides.
For instance, it is a key raw material in the synthesis of Methyl 6-chloro-5-nitronicotinate, an important pharmaceutical intermediate used in the development of PARP inhibitors and immunomodulators[3]. The reaction involves the esterification of the acyl chloride with methanol.
Biological Activity of Nitropyridine Derivatives
While there is no specific data on the biological activity of this compound itself, the broader class of nitropyridine derivatives has been the subject of significant research in medicinal chemistry.
Nitropyridines have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various nitropyridine-containing compounds have demonstrated activity against bacteria such as S. aureus and E. coli, as well as antifungal effects[4].
-
Antimalarial Activity: Chloroquine fragments linked with nitropyridyl moieties have shown promising antimalarial activity[4].
-
Insecticidal Properties: 2-Chloro-5-nitropyridine has been used as a starting material for the synthesis of novel insecticides[4].
The biological activity of these derivatives is often attributed to the electron-withdrawing nature of the nitro group and the overall electronic properties of the substituted pyridine ring.
The following diagram illustrates the relationship between the core structure and its potential applications.
Figure 3: Potential applications of this compound.
Safety and Handling
Acyl chlorides, including this compound, are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive risk assessment prior to use.
References
An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride (CAS Number: 23945-84-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-5-nitronicotinoyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates critical information on its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on providing practical insights for laboratory and development settings.
Chemical Identity and Properties
This compound, with the IUPAC name 6-chloro-5-nitropyridine-3-carbonyl chloride, is a bifunctional molecule featuring a pyridine ring substituted with a chloro, a nitro, and an acyl chloride group.[1] This combination of functional groups makes it a highly reactive and versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
It is important to note that the CAS number for this compound is 23945-84-8 . The user-provided CAS number 54555-97-8 is not the correct identifier for this chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₃ | PubChem[1] |
| Molecular Weight | 220.99 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | PubChem[1] |
| CAS Number | 23945-84-8 | PubChem[1] |
| Canonical SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])Cl)C(=O)Cl | PubChem[1] |
| InChI Key | CZDMAPPDNNZHMH-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from reactivity |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar compounds and established chemical principles.
Materials:
-
6-Chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dry glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-5-nitronicotinic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization.
Reactivity and Applications in Drug Discovery
The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for introducing the 6-chloro-5-nitropyridine moiety into various molecular scaffolds. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.
Application in Kinase Inhibitor Synthesis
A notable application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
A specific example is the synthesis of a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase.[2] In this synthesis, a substituted isoquinolin-3-amine is reacted with a nitropyridine derivative, showcasing the utility of chloro-nitropyridine scaffolds in medicinal chemistry.[2]
Spectroscopic Data (Inferred)
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro, nitro, and acyl chloride groups. |
| ¹³C NMR | Carbon signals for the pyridine ring will be in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the acyl chloride will be significantly downfield (δ > 160 ppm). |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the acyl chloride is expected around 1750-1800 cm⁻¹. Asymmetric and symmetric stretching of the nitro group should appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations will be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Safety, Handling, and Disposal
This compound is expected to be a reactive and hazardous compound. The following safety precautions are based on data for structurally similar chemicals and should be strictly adhered to.
Table 3: Hazard and Safety Information (Inferred)
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
| Skin Corrosion/Irritation | Expected to cause skin irritation or burns. Wear protective gloves, clothing, and eye/face protection. |
| Eye Damage/Irritation | Expected to cause serious eye damage. Wear safety glasses with side-shields or goggles. |
| Reactivity | Reacts with water and other nucleophiles. Store in a dry, well-ventilated place away from incompatible materials such as water, alcohols, and strong bases. |
| Personal Protective Equipment (PPE) | A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory. A face shield and respirator may be necessary depending on the scale of the reaction. |
Handling:
-
Handle only in a well-ventilated fume hood.
-
Keep away from sources of ignition.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Due to its reactivity, quenching of the acyl chloride with a suitable nucleophile (e.g., a high boiling point alcohol) may be necessary before disposal.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) from the supplier and follow all institutional safety protocols.
References
A Technical Guide to 6-Chloro-5-nitronicotinoyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinoyl chloride, a derivative of nicotinic acid, is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted pyridine ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in many biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential applications in drug discovery and development.
Core Physical and Chemical Properties
While specific experimental data for this compound is not widely available in public literature, likely due to its nature as a reactive intermediate that is often generated and used in situ, we can compile its known identifiers and computed properties.
| Property | Data | Reference |
| Molecular Formula | C₆H₂Cl₂N₂O₃ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | [1] |
| CAS Number | 23945-84-8 | [2] |
| Physical State | Presumed to be a solid at room temperature, typical for similar acyl chlorides. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in anhydrous aprotic organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). It will react with protic solvents like water and alcohols. | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The most common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Hypothetical Synthesis of this compound
This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.[3]
Objective: To synthesize this compound from 6-chloro-5-nitronicotinic acid.
Materials:
-
6-Chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or other inert atmosphere setup
-
Glassware (round-bottom flask, condenser with drying tube, dropping funnel)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube is charged with 6-chloro-5-nitronicotinic acid (1 equivalent).
-
Solvent Addition: Anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid) is added to the flask to create a suspension.
-
Addition of Thionyl Chloride: Thionyl chloride (2-3 equivalents) is added dropwise to the stirred suspension at room temperature.
-
Catalyst Addition: A catalytic amount of anhydrous DMF (1-2 drops) is carefully added to the reaction mixture.
-
Reaction: The mixture is then heated to reflux (typically 60-80 °C for toluene) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid carboxylic acid.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated a few times.
-
Product: The resulting crude this compound, likely a solid, can be used directly in the next step without further purification. If purification is necessary, it could potentially be achieved by distillation under high vacuum or recrystallization from a non-protic solvent, though this is often not performed due to the compound's reactivity.
Caption: Synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the acyl chloride group is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction where the chloride ion is displaced.[3][4]
General Reactivity with Nucleophiles
Common nucleophiles that react readily with this compound include:
-
Amines: Primary and secondary amines react to form the corresponding amides. This is one of the most important reactions in the context of drug synthesis.[5][6]
-
Alcohols: Alcohols react to form esters.
-
Water: Water will hydrolyze the acyl chloride back to the parent carboxylic acid. This highlights the need for anhydrous conditions when handling this compound.[7]
Caption: General reactivity of this compound.
Application in the Synthesis of Kinase Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, and many kinase inhibitors incorporate this motif.[8] The nitro group on the pyridine ring of this compound can be a precursor to an amino group via reduction. This amino group can then serve as a key interaction point with the target kinase or as a handle for further chemical modification.
Hypothetical Experimental Protocol: Amide Synthesis
This protocol is based on general procedures for the synthesis of amides from acyl chlorides.[9]
Objective: To synthesize a substituted amide using this compound and a primary amine.
Materials:
-
Crude this compound
-
A primary amine (e.g., aniline or a more complex amine relevant to a drug scaffold)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Amine Solution: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure amide.
Caption: Workflow for amide synthesis and purification.
Safety and Handling
Acyl chlorides as a class of compounds are hazardous and require careful handling.[10][11][12]
-
Corrosivity: They are corrosive and can cause severe burns to the skin and eyes.
-
Lachrymator: They are often lachrymatory (tear-inducing).
-
Reactivity with Water: They react violently with water, releasing corrosive hydrogen chloride gas. Therefore, all handling must be done under strictly anhydrous conditions.
-
Inhalation: Inhalation of vapors can cause severe respiratory irritation.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a face shield.
-
A flame-retardant lab coat.
-
All manipulations should be carried out in a certified chemical fume hood.
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides. Its utility in constructing complex molecules, particularly those with a substituted pyridine core, makes it a compound of interest for researchers in drug discovery, especially in the development of novel kinase inhibitors. The protocols and information provided in this guide, though based on general principles, offer a solid foundation for the safe and effective use of this versatile chemical building block. Further research to fully characterize this compound would be beneficial to the scientific community.
References
- 1. This compound | C6H2Cl2N2O3 | CID 11368019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23945-84-8 [chemicalbook.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 12. chemos.de [chemos.de]
6-Chloro-5-nitronicotinoyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinoyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and an acyl chloride functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The reactivity of the acyl chloride group allows for facile derivatization through reactions with nucleophiles such as amines, alcohols, and thiols, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, some physical properties are computationally predicted due to the compound's likely nature as a reactive intermediate that is often generated and used in situ.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₃ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | [1] |
| CAS Number | 23945-84-8 | [1] |
| Computed XLogP3 | 2.2 | [1] |
| Computed Topological Polar Surface Area | 75.8 Ų | [1] |
| Exact Mass | 219.9442473 Da | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. This is a standard chemical transformation for the preparation of acyl chlorides.
Experimental Protocol
Objective: To synthesize this compound from 6-chloro-5-nitronicotinic acid.
Materials:
-
6-chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent such as dichloromethane)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas, add 6-chloro-5-nitronicotinic acid.
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Addition of Thionyl Chloride: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension. The addition should be performed at room temperature.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (a few drops) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation, followed by evaporation under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can often be used in the next synthetic step without further purification. If a high purity is required, vacuum distillation can be attempted, although care must be taken due to the potential for thermal decomposition.
Synthetic Workflow Diagram
The following diagram illustrates the synthesis of this compound from 6-chloro-5-nitronicotinic acid.
Caption: Synthesis of this compound.
Applications in Drug Development
This compound serves as a key building block in the synthesis of various biologically active molecules. Its utility is demonstrated in the preparation of derivatives that have been investigated for a range of therapeutic applications. For instance, the related compound, methyl 6-chloro-5-nitronicotinate, is an important intermediate in the synthesis of various pharmaceuticals. The acyl chloride functionality allows for the facile introduction of the 6-chloro-5-nitronicotinoyl moiety into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
Acyl chlorides, including this compound, are reactive compounds and should be handled with appropriate safety precautions. They are typically sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions and handling should be performed under anhydrous conditions and preferably under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
Navigating the Reactive Landscape of 6-Chloro-5-nitronicotinoyl Chloride: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical reactivity of 6-Chloro-5-nitronicotinoyl chloride, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. While the core focus is on its behavior in electrophilic aromatic substitution (EAS) reactions, this document will also explore alternative reaction pathways, providing a comprehensive understanding for researchers engaged in the synthesis and modification of this versatile building block. The pyridine ring's electronic landscape, heavily influenced by three electron-withdrawing substituents—a chloro group, a nitro group, and a nicotinoyl chloride moiety—presents a unique set of challenges and opportunities in synthetic design.
The Challenge of Electrophilic Aromatic Substitution on a Deactivated Ring
The pyridine nucleus is inherently less reactive towards electrophiles compared to benzene due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, this deactivation is significantly amplified by the presence of the chloro, nitro, and nicotinoyl chloride groups. These substituents collectively reduce the electron density of the aromatic ring, making it a poor nucleophile for typical electrophilic attack.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally require harsh conditions and often result in low yields or no reaction at all with such deactivated pyridine systems.[1][2] Computational studies on the nitration of pyridine derivatives have shown that the protonated species, which is dominant in the strongly acidic media required for nitration, is strongly deactivated towards electrophilic attack.[2]
Due to the extreme deactivation of the pyridine ring in this compound, there is a notable absence of published literature detailing successful electrophilic aromatic substitution reactions on this specific molecule. Researchers should anticipate that direct functionalization of the pyridine ring through electrophilic substitution is a formidable challenge.
Alternative Reactive Pathways: Nucleophilic Aromatic Substitution
Given the electron-deficient nature of the pyridine ring in this compound, nucleophilic aromatic substitution (SNAr) presents a more viable strategy for its functionalization. The chloro and nitro groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.
While specific data for this compound is scarce, studies on related 3-R-5-nitropyridines and 5-nitropyridine-2-sulfonic acid demonstrate the propensity of these systems to undergo nucleophilic substitution.[3][4] Anionic nucleophiles, such as alkoxides, amines, and thiolates, have been shown to displace leaving groups on the nitropyridine ring.[3][4]
The following table summarizes representative nucleophilic substitution reactions on related 5-nitropyridine derivatives, which can serve as a predictive guide for the reactivity of this compound.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 5-nitropyridine-2-sulfonic acid | Methanol | 2-methoxy-5-nitropyridine | 95 | [4] |
| 5-nitropyridine-2-sulfonic acid | Ethanol | 2-ethoxy-5-nitropyridine | 97 | [4] |
| 5-nitropyridine-2-sulfonic acid | Ammonia | 2-amino-5-nitropyridine | 92 | [4] |
| 5-nitropyridine-2-sulfonic acid | Butylamine | 2-butylamino-5-nitropyridine | 76 | [4] |
| 5-nitropyridine-2-sulfonic acid | PCl5 | 2-chloro-5-nitropyridine | 87 | [4] |
It is important to note that the nicotinoyl chloride group at the 3-position is also a reactive site and will readily react with nucleophiles. This necessitates careful planning of synthetic routes, potentially involving protection of the acid chloride functionality or utilizing it as a primary reaction site before attempting substitution on the pyridine ring.
Experimental Protocols for Related Compounds
While direct protocols for electrophilic aromatic substitution on this compound are not available, the following protocols for the synthesis and reaction of related compounds can provide valuable experimental insights.
Synthesis of 6-Chloronicotinic Acid
6-Chloronicotinic acid is a precursor to the target molecule. One synthetic method involves the oxidation of 2-chloro-5-methylpyridine.[5][6]
Protocol:
-
In a 1000 mL flask, add 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate as a catalyst.[6]
-
Heat the mixture to 80°C with stirring.[6]
-
Introduce oxygen at a flow rate of 0.4 L/min.[6]
-
Maintain the reaction at these conditions for 4 hours.[6]
-
After the reaction, cool the system to room temperature.[6]
-
Filter the mixture and dry the solid to obtain a mixture of 6-chloronicotinic acid and cobalt acetate.[6]
Synthesis of Methyl 6-chloro-5-nitronicotinate from 6-Hydroxy-5-nitronicotinic acid
This procedure details the conversion of a related nicotinic acid to its methyl ester and introduces the chloro and nitro functionalities, providing a basis for handling similar structures.[7]
Protocol:
-
To a solution of 6-hydroxy-5-nitronicotinic acid (1 eq.) in SOCl2 (4.7 eq.), add DMF (0.15 eq.).[7]
-
Heat the reaction mixture to reflux for 8 hours.[7]
-
Concentrate the mixture under vacuum.[7]
-
Dissolve the residue in CH2Cl2 and cool to -40°C.[7]
-
Slowly add methanol (1.4 eq.) while maintaining the internal temperature below -30°C.[7]
-
Add an aqueous NaHCO3 solution (1 eq.) and allow the mixture to warm to room temperature.[7]
-
Separate the organic phase and concentrate under vacuum.[7]
-
Purify the crude product by crystallization from ethanol to yield methyl 6-chloro-5-nitronicotinate (90% yield).[7]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism for electrophilic aromatic substitution and the more probable nucleophilic aromatic substitution on a deactivated pyridine ring.
Caption: General mechanism for electrophilic aromatic substitution on a pyridine ring.
Caption: General mechanism for nucleophilic aromatic substitution on an electron-deficient pyridine ring.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 7. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
The Pivotal Role of 6-Chloro-5-nitronicotinoyl Chloride and Its Analogs in Medicinal Chemistry: A Technical Guide
Introduction: 6-Chloro-5-nitronicotinoyl chloride and its structural analog, 6-chloronicotinoyl chloride, are versatile chemical intermediates that have garnered significant attention in the field of medicinal chemistry. Their unique electronic and structural features make them ideal starting materials for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of these building blocks in the development of novel therapeutics, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and A1 adenosine receptor (A1AR) antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, quantitative biological data, and the underlying signaling pathways.
Core Applications in Medicinal Chemistry
The reactivity of the acyl chloride group, coupled with the substituted pyridine ring, allows for the facile introduction of the nicotinoyl moiety into various molecular scaffolds. This has been strategically employed to develop potent and selective modulators of key biological targets.
PARP Inhibitors from this compound Derivatives
While direct utilization of this compound is less documented, its corresponding methyl ester, methyl 6-chloro-5-nitronicotinate, is a crucial intermediate in the synthesis of potent PARP inhibitors. The acyl chloride can be readily and efficiently converted to the methyl ester by reaction with methanol. These PARP inhibitors are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.
Quantitative Data: PARP Inhibitors
| Compound Class | Precursor | Target | IC50 (nM) | Reference |
| Benzofuran-7-carboxamide Analogues | Substituted Benzaldehydes | PARP-1 | 4 - 200 | [1] |
| Tetrazolyl Analogues | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 35 | [1] |
| Carboxyl Group Analogues | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 68 | [1] |
Experimental Protocol: Synthesis of a Benzofuran-based PARP Inhibitor Precursor
A common strategy involves the synthesis of substituted benzaldehydes which are then elaborated into the final PARP inhibitor. While not a direct reaction from this compound, the synthesis of precursors with similar structural motifs follows established organic chemistry principles. For instance, the synthesis of 4-phenyl or 4-thiazol-2-yl benzaldehydes can be achieved via Suzuki coupling reactions. A general procedure is as follows:
-
To a solution of the bromo-benzaldehyde (1 equivalent) in a suitable solvent (e.g., THF), add the corresponding boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an aqueous solution of a base (e.g., K₂CO₃, 2 equivalents).
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted benzaldehyde.
Experimental Protocol: PARP Activity Assay
A common method to assess the inhibitory activity of synthesized compounds is a PARP activity assay, which can be performed using commercially available kits or established protocols. A general procedure for a colorimetric assay is as follows:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme along with biotin-labeled NAD+ and the test inhibitor at various concentrations.
-
Incubate the plate to allow for the PARP-mediated ribosylation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
-
After another wash step, add a colorimetric HRP substrate.
-
Measure the absorbance at the appropriate wavelength to quantify PARP activity. The decrease in signal in the presence of the inhibitor is used to determine the IC50 value.[2]
Signaling Pathway: PARP in DNA Repair
Nicotinic Acetylcholine Receptor (nAChR) Ligands from 6-Chloronicotinoyl Chloride
6-Chloronicotinoyl chloride is a key building block for the synthesis of various ligands targeting nicotinic acetylcholine receptors. These receptors are implicated in a range of neurological disorders, and their modulation can have significant therapeutic effects. A notable example is the synthesis of imidacloprid, a potent nAChR agonist, and its analogs.
Quantitative Data: nAChR Ligands
| Compound | Precursor | Receptor Subtype | Ki (nM) | Reference |
| Imidacloprid | 6-Chloronicotinoyl chloride | nAChR | Varies by subtype | [3] |
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | Substituted Epibatidine | α4β2-nAChR | High affinity | Not specified |
| Nifene | Not specified | α4β2-nAChR | 0.31 | [4] |
| 2-FA | Not specified | α4β2-nAChR | 0.071 | [4] |
Experimental Protocol: Synthesis of Imidacloprid
The synthesis of imidacloprid from 6-chloronicotinoyl chloride involves a multi-step process:
-
Reduction of the acyl chloride: 6-Chloronicotinoyl chloride is reduced to 2-chloro-5-hydroxymethylpyridine using a reducing agent like sodium borohydride in an aqueous medium.[3]
-
Chlorination of the alcohol: The resulting alcohol is then converted to 2-chloro-5-chloromethylpyridine using a chlorinating agent such as thionyl chloride.[3]
-
Coupling reaction: The final step involves the coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield imidacloprid.[3]
Experimental Protocol: nAChR Binding Assay
A common method to evaluate the binding of ligands to nAChRs is a competitive radioligand binding assay.
-
Prepare cell membranes from a cell line expressing the nAChR subtype of interest.
-
Incubate the membranes with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to a Ki value.
Signaling Pathway: Nicotinic Acetylcholine Receptor
A1 Adenosine Receptor (A1AR) Antagonists from 6-Chloronicotinoyl Chloride
6-Chloronicotinoyl chloride has been utilized in the synthesis of xanthine-based A1 adenosine receptor antagonists. These antagonists have potential therapeutic applications in various conditions, including renal and cardiovascular diseases.
Quantitative Data: A1 Adenosine Receptor Antagonists
| Compound | Precursor | Receptor | Ki (nM) | Reference |
| 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine | 6-Chloronicotinoyl chloride | A1AR | High affinity | [5] |
| CCPA (agonist) | 2-Chloro-adenosine | A1AR | 0.4 | [6] |
| Compound 10b | Pyrazolecarboxylate | A1AR | 21 | [7] |
| Compound 22l | Amide coupling | A1AR | 33 (pKB) | |
| Compound 28c | Amide coupling | A1AR | 14 (pKB) |
Experimental Protocol: Synthesis of 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine
The synthesis of this class of compounds generally involves the reaction of a substituted xanthine with 6-chloronicotinoyl chloride.
-
To a solution of 8-bromo-1,3-dipropylxanthine in a suitable solvent, add a palladium catalyst and a phosphine ligand.
-
Introduce a stannane derivative of the 6-chloropyridine moiety, which can be prepared from 6-chloronicotinic acid.
-
Alternatively, direct acylation of a suitable xanthine precursor with 6-chloronicotinoyl chloride in the presence of a base can be employed.
Experimental Protocol: A1 Adenosine Receptor Binding Assay
Similar to the nAChR assay, a competitive radioligand binding assay is used to determine the affinity of antagonists for the A1AR.
-
Prepare membranes from cells expressing the A1AR.
-
Incubate the membranes with a specific A1AR radioligand (e.g., [³H]CCPA or [³H]DPCPX) and the test compound at various concentrations.
-
Separate bound and free radioligand by filtration.
-
Quantify radioactivity on the filters.
-
Determine the IC50 and subsequently the Ki value of the test compound.
Signaling Pathway: A1 Adenosine Receptor
Conclusion
This compound and its analog 6-chloronicotinoyl chloride are undeniably valuable reagents in medicinal chemistry. They provide a gateway to the synthesis of a wide range of potent and selective modulators of critical biological targets, including PARP, nAChRs, and A1 adenosine receptors. The synthetic versatility of these building blocks, combined with the significant therapeutic potential of the resulting compounds, ensures their continued importance in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of their applications, supported by quantitative data, experimental insights, and a clear visualization of the relevant biological pathways, to aid researchers in this exciting and impactful field.
References
- 1. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-5-nitronicotinoyl chloride, a key building block in the synthesis of diverse heterocyclic compounds. This document details its chemical properties, synthesis, and its application in the construction of various heterocyclic scaffolds, supported by experimental protocols and quantitative data.
Properties of this compound
This compound is a reactive acyl chloride featuring a pyridine ring substituted with both a chloro and a nitro group. These functional groups provide multiple reaction sites, making it a valuable precursor for a wide range of chemical transformations.
| Property | Value |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride[1] |
| Molecular Formula | C₆H₂Cl₂N₂O₃[1] |
| Molecular Weight | 220.99 g/mol [1] |
| CAS Number | 23945-84-8[1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis from 6-chloro-5-nitronicotinic acid
Materials:
-
6-chloro-5-nitronicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-dimethylformamide (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
Procedure:
-
To a stirred solution of 6-chloro-5-nitronicotinic acid in anhydrous dichloromethane, a catalytic amount of N,N-dimethylformamide is added.
-
Oxalyl chloride or thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the mixture at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.
This general procedure is adapted from standard methods for the conversion of carboxylic acids to acid chlorides.[2]
Applications in Heterocyclic Synthesis
The electrophilic nature of the acyl chloride and the presence of reactive sites on the pyridine ring make this compound a versatile precursor for various heterocyclic systems.
Synthesis of Nicotinamide Derivatives
The most straightforward application of this compound is its reaction with primary or secondary amines to form the corresponding nicotinamide derivatives. These compounds are of interest due to the diverse biological activities exhibited by this class of molecules.
-
To a stirred solution of an amine (1.0 equivalent) and a base (such as triethylamine or pyridine, 1.1 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
The following table summarizes representative examples of nicotinamide derivatives synthesized from this compound.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Thiophen-2-amine derivative | N-(thiophen-2-yl)nicotinamide derivative | 74 | >175 | [3] |
Synthesis of Fused Heterocyclic Systems
Biological Activity of Derived Compounds and Signaling Pathways
Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling. They are precursors to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for several enzymes involved in signaling pathways, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[3][4]
Some synthesized nicotinamide derivatives have shown promising biological activities, including fungicidal and histone deacetylase (HDAC) inhibitory effects.[5] For instance, certain derivatives have exhibited potent anti-proliferative activity against various cancer cell lines.[5]
The mechanism of action of nicotinamide derivatives in cancer is often linked to their ability to modulate the activity of NAD+-dependent enzymes.[3] Inhibition of SIRT1 and PARP1 by nicotinamide can affect cellular processes like DNA repair, cell cycle control, and apoptosis.[3]
Below is a diagram illustrating the central role of nicotinamide in cellular metabolism and its influence on key signaling pathways.
Caption: Role of Nicotinamide in Metabolism and Signaling.
Experimental Workflows
The synthesis of heterocyclic compounds from this compound typically follows a straightforward workflow, as depicted below.
Caption: General synthetic workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its facile preparation and the reactivity of its functional groups allow for the construction of complex molecular architectures, including potent biologically active molecules. Further exploration of its reactivity with various bifunctional nucleophiles is expected to yield novel heterocyclic systems with potential applications in drug discovery and materials science.
References
- 1. This compound | C6H2Cl2N2O3 | CID 11368019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 3. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of N-substituted amides. The presence of both a chloro and a nitro group on the pyridine ring activates the acyl chloride for nucleophilic attack by amines, facilitating amide bond formation under relatively mild conditions. The resulting 6-chloro-5-nitronicotinamide derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to further nucleophilic aromatic substitution, allowing for diverse functionalization.
These application notes provide detailed protocols for the synthesis of amides from this compound with various primary and secondary amines, including aromatic and aliphatic amines.
Data Presentation
A comprehensive summary of the reaction of this compound with a variety of amine nucleophiles is presented below. The yields reported are based on synthesized examples and demonstrate the utility of this reagent in forming amide bonds with diverse substrates.
| Entry | Amine | Product | Yield (%) |
| 1 | Ammonia | 2-Chloro-5-nitronicotinamide | 54.2 |
| 2 | Aniline | N-phenyl-6-chloro-5-nitronicotinamide | Not Reported |
| 3 | Benzylamine | N-benzyl-6-chloro-5-nitronicotinamide | Not Reported |
| 4 | Morpholine | (6-Chloro-5-nitropyridin-3-yl)(morpholino)methanone | Not Reported |
| 5 | Piperidine | (6-Chloro-5-nitropyridin-3-yl)(piperidin-1-yl)methanone | Not Reported |
Yields for entries 2-5 are not explicitly reported in the reviewed literature but are expected to be moderate to high based on the reactivity of the acyl chloride.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-6-chloro-5-nitronicotinamides
This protocol outlines the general steps for the reaction of this compound with a representative primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent (e.g., DCM).
-
Base Addition: Add a tertiary amine base (1.1 - 1.5 equivalents), such as triethylamine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold water or crushed ice.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-6-chloro-5-nitronicotinamide.
-
Specific Protocol: Synthesis of 2-Chloro-5-nitronicotinamide[1]
This protocol describes the synthesis of the parent amide, 2-chloro-5-nitronicotinamide, using ammonia.
Materials:
-
2-Chloro-5-nitronicotinic acid
-
Thionyl chloride
-
Acetone
-
Aqueous ammonia
-
Crushed ice
Procedure:
-
Formation of the Acyl Chloride: Add 2-chloro-5-nitronicotinic acid (1 equivalent) to thionyl chloride and heat the mixture to reflux for 3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain this compound.
-
Amidation: Dissolve the resulting crude this compound in acetone with stirring at 25 °C. Slowly add aqueous ammonia dropwise to the solution. The reaction is typically complete within 10 minutes.
-
Isolation: Concentrate the reaction mixture to approximately one-fourth of its original volume. Pour the concentrated solution into crushed ice, which will cause a yellow solid to precipitate.
-
Purification: Collect the solid product by filtration to yield 2-chloro-5-nitro-3-pyridine carboxamide. The reported yield for this procedure is 54.2%.[1]
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted amides.
Caption: Key chemical transformation in the amide synthesis.
References
Application Notes and Protocols for Esterification Reactions with 6-Chloro-5-nitronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters from 6-Chloro-5-nitronicotinoyl chloride, a key intermediate in the development of pharmacologically active compounds. The following sections detail the esterification procedures with primary, secondary, and aromatic alcohols, along with the characterization of the resulting products.
Introduction
This compound is a reactive acyl chloride that serves as a versatile building block for the synthesis of a variety of ester derivatives. These esters are of significant interest in medicinal chemistry and drug discovery, as the nicotinic acid scaffold is a common motif in biologically active molecules. The presence of the chloro and nitro groups offers opportunities for further functionalization, making these esters valuable intermediates for creating diverse chemical libraries. For instance, methyl 6-chloro-5-nitronicotinate is a known building block for the synthesis of various pharmaceutical compounds, including anticoccidial agents and potential immunomodulators.[1][2][3]
General Esterification Procedure
The esterification of this compound is typically carried out by reacting the acyl chloride with the desired alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is generally performed in an inert solvent at low temperatures to control the exothermic reaction.
Core Reaction Scheme:
Caption: General workflow for the esterification of this compound.
Diagram 2: Logical Relationship for Further Functionalization
Caption: Potential pathways for further modification of the synthesized esters.
References
Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on the pyridine ring of 6-Chloro-5-nitronicotinoyl chloride. The presence of two electrophilic sites—the acyl chloride and the C6 position of the pyridine ring—necessitates careful control of reaction conditions to achieve selective substitution.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the acyl chloride provides a highly reactive site for nucleophilic acyl substitution. Understanding the relative reactivity of these two positions is crucial for the selective synthesis of desired derivatives. Generally, acyl chlorides are significantly more reactive towards nucleophiles than aryl chlorides.[1][2][3] This reactivity difference can be exploited to achieve selective functionalization.
One documented method involves bubbling ammonia gas through a solution of this compound, which first displaces the chloride at the acyl chloride to form the amide and subsequently substitutes the chloro group on the pyridine ring.[4] This observation underpins the protocols detailed below, which aim to provide a framework for selective mono-substitution at the acyl chloride or di-substitution at both reactive sites.
Reaction Pathway and Selectivity
The general reaction pathway involves the initial attack of a nucleophile on the more electrophilic carbonyl carbon of the acyl chloride. This is typically a rapid reaction that can often be performed at lower temperatures. The subsequent substitution at the C6 position of the pyridine ring is a nucleophilic aromatic substitution, which generally requires more forcing conditions, such as elevated temperatures, to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.[5]
By controlling the stoichiometry of the nucleophile and the reaction temperature, selective synthesis can be achieved. Using one equivalent of the nucleophile at a low temperature is expected to yield the mono-substituted product, where the acyl chloride has reacted. Increasing the equivalents of the nucleophile and the reaction temperature will then drive the reaction to completion, yielding the di-substituted product.
Experimental Protocols
Protocol 1: Selective Mono-Substitution at the Acyl Chloride Position
This protocol details the selective reaction of a nucleophile with the acyl chloride moiety of this compound. The example provided uses a generic primary amine (R-NH₂), but this can be adapted for other nucleophiles such as alcohols or thiols.
Materials:
-
This compound
-
Primary amine (R-NH₂) (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Triethylamine (TEA) or other non-nucleophilic base (1.1 equivalents)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath (0°C)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled solution of this compound dropwise over 15-30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-6-chloro-5-nitronicotinamide.
Protocol 2: Di-Substitution at Both Acyl Chloride and C6-Pyridine Positions
This protocol describes the reaction of a nucleophile at both the acyl chloride and the C6 position of the pyridine ring. This typically requires more forcing conditions than the mono-substitution.
Materials:
-
This compound
-
Primary amine (R-NH₂) (at least 2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stirring bar with heating capabilities
-
Round-bottom flask equipped with a reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in the chosen anhydrous aprotic solvent.
-
Add the primary amine (at least 2.2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 50°C and reflux, depending on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for complete conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-6-(alkylamino)-5-nitronicotinamide.
Data Presentation
The following table summarizes expected outcomes and general conditions for nucleophilic substitution on this compound with primary amines. Note that specific yields and reaction times will vary depending on the specific nucleophile and solvent used.
| Product Type | Nucleophile (Equivalents) | Base (Equivalents) | Temperature (°C) | Expected Major Product |
| Mono-substituted | R-NH₂ (1.0) | TEA (1.1) | 0 | N-alkyl-6-chloro-5-nitronicotinamide |
| Di-substituted | R-NH₂ (≥ 2.2) | - | 50 - Reflux | N-alkyl-6-(alkylamino)-5-nitronicotinamide |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Workflow for selective mono-substitution.
Caption: Workflow for di-substitution.
References
Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives Using 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have established them as "privileged structures" in medicinal chemistry. The continuous exploration of novel pyrazole derivatives is a key focus in the quest for new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of a novel series of pyrazole derivatives using 6-Chloro-5-nitronicotinoyl chloride as a key starting material. The presence of the chloro and nitro functionalities on the pyridine ring offers opportunities for further structural modifications, making these derivatives attractive for library synthesis and structure-activity relationship (SAR) studies.
Application Notes
The novel pyrazole derivatives synthesized via the described protocol, specifically 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one, are of significant interest for drug discovery and development, particularly in the area of oncology.
Potential as Kinase Inhibitors:
Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases.[1][2][3] Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. The synthesized nitropyridine-substituted pyrazolones are designed to target key kinases involved in oncogenic signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]
The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing a wide array of cellular processes.[6][7] Constitutive activation of this pathway is a common feature in many human cancers. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituted nitropyridine moiety can be tailored to achieve selectivity and potency. The nitro group, in particular, may offer unique interactions within the target protein.[1]
Drug Development Potential:
The chloro-substituent on the pyridine ring provides a handle for further chemical elaboration through cross-coupling reactions, allowing for the generation of a library of analogues to optimize biological activity, selectivity, and pharmacokinetic properties. The pyrazolone core also presents opportunities for substitution to fine-tune the molecule's characteristics. These features make the synthesized compounds valuable starting points for lead optimization programs in drug discovery.
Experimental Protocols
A plausible and efficient two-step synthetic route for the preparation of 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one from this compound is outlined below. The strategy involves the acylation of Meldrum's acid to generate a highly reactive β-keto ester equivalent, followed by a Knorr-type cyclization with hydrazine.
Part 1: Synthesis of 5-((6-chloro-5-nitropyridin-3-yl)carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate A)
This procedure details the acylation of Meldrum's acid with this compound.[8][9]
Materials:
-
This compound
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (2 N)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Meldrum's acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over a period of 1-2 hours at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, followed by stirring at room temperature for another hour.
-
Pour the reaction mixture into a separatory funnel containing 2 N hydrochloric acid and crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 2 N hydrochloric acid and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid derivative (Intermediate A). This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one (Final Product)
This protocol describes the Knorr-type pyrazole synthesis via the reaction of Intermediate A with hydrazine hydrate.[10][11]
Materials:
-
Intermediate A (crude product from Part 1)
-
Hydrazine hydrate
-
Ethanol or 1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask containing the crude Intermediate A from the previous step, add ethanol or 1-propanol.
-
Add hydrazine hydrate (2.0 equivalents) to the mixture.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), remove the flask from the heat source.
-
While still hot, slowly add deionized water to the reaction mixture with vigorous stirring to induce precipitation of the product.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables present representative data for the synthesis of pyrazole derivatives analogous to the target compound. These values are intended to provide an expected range for yields and physical properties.
Table 1: Synthesis of Intermediate A Analogs
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Pyridine | DCM | 3 | ~85 |
| 4-Nitrobenzoyl chloride | Pyridine | DCM | 3 | ~90 |
| Nicotinoyl chloride | Pyridine | DCM | 3 | ~80 |
Table 2: Synthesis of Pyrazolone Final Products
| β-Ketoester Precursor | Hydrazine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl benzoylacetate | Hydrazine hydrate | Ethanol | 1 | 79 | 225-227 |
| Ethyl 4-nitrobenzoylacetate | Hydrazine hydrate | Ethanol | 1.5 | 85 | >300 |
| Ethyl nicotinoacetate | Hydrazine hydrate | 1-Propanol | 1 | ~75 | 240-242 (dec.) |
Table 3: Spectroscopic Data for a Representative Pyrazolone
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (ESI+) m/z |
| 3-Phenyl-1H-pyrazol-5(4H)-one | 5.86 (s, 1H), 7.23 (t, 2H), 7.69 (dd, 2H), 11.5 (br s, 1H), 12.5 (br s, 1H) | 90.5, 125.8, 128.9, 129.5, 131.8, 158.2, 175.1 | 161.07 [M+H]+ |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
Synthesis of Neonicotinoid Insecticides from 6-Chloro-5-nitronicotinoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of neonicotinoid insecticides, commencing from the starting material 6-Chloro-5-nitronicotinoyl chloride. The protocols outlined below are based on established chemical transformations and provide a pathway to key neonicotinoid structures.
I. Synthetic Overview
The synthesis of pyridine-based neonicotinoid insecticides, such as Imidacloprid, from this compound proceeds through a multi-step pathway. The initial steps focus on the formation of the crucial intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate is then utilized in subsequent reactions to construct the final neonicotinoid scaffold.
The overall synthetic workflow is depicted below:
Figure 1: General synthetic workflow for the preparation of Imidacloprid from this compound.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Protocol 1: Synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol
This protocol describes the reduction of the acid chloride functionality of this compound to a primary alcohol. Sodium borohydride is a suitable reagent for this selective transformation.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of distilled water, followed by 1 M HCl to neutralize the excess NaBH₄.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, (6-Chloro-5-nitropyridin-3-yl)methanol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)-3-nitropyridine
This protocol details the conversion of the primary alcohol, (6-Chloro-5-nitropyridin-3-yl)methanol, to the corresponding alkyl chloride using thionyl chloride.
Materials:
-
(6-Chloro-5-nitropyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain 2-Chloro-5-(chloromethyl)-3-nitropyridine.
Protocol 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
This protocol describes the selective reduction of the nitro group of 2-Chloro-5-(chloromethyl)-3-nitropyridine to furnish the key intermediate, 2-chloro-5-(chloromethyl)pyridine. A common method for this transformation is catalytic hydrogenation.
Materials:
-
2-Chloro-5-(chloromethyl)-3-nitropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve 2-Chloro-5-(chloromethyl)-3-nitropyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine. The product can be further purified by distillation or crystallization if necessary.
Protocol 4: Synthesis of Imidacloprid
This final step involves the condensation of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine to yield Imidacloprid.[1][2][3]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
2-Nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 2-nitroiminoimidazolidine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Gradually add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous acetonitrile to the refluxing mixture over a period of 1-2 hours.[1]
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude Imidacloprid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
III. Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of Imidacloprid. Please note that yields are highly dependent on reaction scale and purification methods.
| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Alcohol Synthesis | This compound | THF | NaBH₄ | 0 | 1-2 | 85-95 | >95 |
| 2. Chlorination | (6-Chloro-5-nitropyridin-3-yl)methanol | DCM | SOCl₂ | Reflux | 2-4 | 90-98 | >97 |
| 3. Nitro Reduction | 2-Chloro-5-(chloromethyl)-3-nitropyridine | Methanol | 10% Pd/C, H₂ | RT | 4-8 | 90-97 | >98 |
| 4. Imidacloprid Synthesis [3] | 2-Chloro-5-(chloromethyl)pyridine, 2-Nitroiminoimidazolidine | Acetonitrile | K₂CO₃ | Reflux | 4-6 | 96.35 | >95 |
IV. Mechanism of Action: Neonicotinoid Insecticides
Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.
The binding of neonicotinoids to nAChRs leads to the persistent and irreversible opening of the ion channel, causing a continuous influx of sodium ions. This results in the hyperexcitation of the postsynaptic neuron, leading to paralysis and ultimately the death of the insect.[4] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal activity and lower mammalian toxicity.
Figure 2: Signaling pathway illustrating the mechanism of action of neonicotinoid insecticides at the nicotinic acetylcholine receptor.
References
Application Notes: Synthesis of Biologically Active Compounds Using 6-Chloro-5-nitronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinoyl chloride is a versatile chemical intermediate employed in the synthesis of a variety of biologically active compounds. Its reactive acyl chloride group readily participates in nucleophilic substitution reactions, most commonly with amines, to form stable amide bonds. The presence of both a chloro and a nitro group on the pyridine ring offers further opportunities for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed protocols and application notes for the preparation of two distinct classes of biologically active molecules derived from this compound: inhibitors of gastric acid secretion and AKT1 modulators.
Synthesis of Imidazopyridine Derivatives as Gastric Acid Secretion Inhibitors
Derivatives of imidazopyridine have been identified as potent inhibitors of gastric acid secretion and are valuable in the treatment of gastrointestinal inflammatory diseases.[1][2] The synthesis of these complex molecules often commences with the functionalization of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of 6-Chloro-5-nitronicotinamide
This protocol outlines the initial amidation of this compound.
Materials:
-
This compound
-
Ammonium hydroxide (25% solution)
-
Methanol
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Cool 22.0 g (0.1 mol) of this compound to 5°C in an ice bath with stirring.[3]
-
Slowly add methanol dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
Continue stirring the reaction mixture for an additional 60 minutes at 5-10°C.
-
Carefully add 400 ml of 25% ammonium hydroxide dropwise to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 20 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with water and dry thoroughly to yield 6-chloro-5-nitronicotinamide.
Table 1: Summary of the Synthesis of 6-Chloro-5-nitronicotinamide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |
| This compound (0.1 mol) | Ammonium hydroxide | Methanol | 5°C to RT | 21.5 hours | 6-Chloro-5-nitronicotinamide | 45.9% |
Data extracted from patent WO1999055706A9.[3]
Synthetic Workflow
The following diagram illustrates the initial steps in the synthesis of imidazopyridine derivatives, starting from this compound.
Synthesis of AKT1 Modulators
AKT1 is a serine/threonine kinase that plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. Modulators of AKT1 are of significant interest for the development of novel cancer therapies.[4]
Experimental Protocols
Protocol 2.1: Preparation of this compound
This step is a prerequisite for the synthesis of the AKT1 modulator and starts from 6-chloro-5-nitronicotinic acid.
Materials:
-
6-Chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., Dichloromethane)
-
Rotary evaporator
Procedure:
-
To a solution of 6-chloro-5-nitronicotinic acid in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or other suitable methods).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude this compound, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of 6-Chloro-5-nitronicotinamide
This protocol describes the amidation of the in-situ prepared this compound.
Materials:
-
This compound (from Protocol 2.1)
-
Ammonia in water (NH₃·H₂O)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer
Procedure:
-
Dissolve the crude this compound (5.4 g, 24.4 mmol) in 50 mL of THF.[4]
-
To this solution, add aqueous ammonia (NH₃·H₂O).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work-up the reaction mixture by removing the solvent and partitioning between an organic solvent and water.
-
Isolate and dry the organic layer to obtain 6-chloro-5-nitronicotinamide.
Table 2: Summary of the Synthesis of an AKT1 Modulator Intermediate
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| 6-Chloro-5-nitronicotinic acid | Thionyl Chloride | - | This compound | 91% |
| This compound (24.4 mmol) | NH₃·H₂O | THF | 6-Chloro-5-nitronicotinamide | - |
Data extracted from patent WO2024073371A1.[4]
Signaling Pathway and Synthetic Workflow
AKT1 is a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates the central role of AKT1 in this pathway.
The synthetic workflow for the AKT1 modulator intermediate is depicted below.
Conclusion
This compound serves as a key starting material for the synthesis of diverse, biologically active molecules. The protocols provided herein for the preparation of gastric acid secretion inhibitors and AKT1 modulator intermediates highlight its utility in constructing complex heterocyclic scaffolds. The reactivity of the acyl chloride for amide bond formation, coupled with the potential for further modification of the chloro and nitro substituents, ensures its continued importance in the field of medicinal chemistry. Researchers and drug development professionals can leverage this versatile building block to explore novel chemical space and develop new therapeutic agents.
References
- 1. US8669269B2 - Imidazopyridine derivatives which inhibit the secretion of gastric acid - Google Patents [patents.google.com]
- 2. AU2009324007A1 - Imidazopyridine derivatives which inhibit the secretion of gastric acid - Google Patents [patents.google.com]
- 3. WO1999055706A9 - Imidazo pyridine derivatives which inhibit gastric acid secretion - Google Patents [patents.google.com]
- 4. WO2024073371A1 - Akt1 modulators - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound, providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and data from structurally similar compounds. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | d | 1H | H-2 |
| ~8.6 - 8.8 | d | 1H | H-4 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165 - 168 | C=O (acyl chloride) |
| ~155 - 158 | C-6 |
| ~148 - 151 | C-5 |
| ~140 - 143 | C-2 |
| ~125 - 128 | C-4 |
| ~122 - 125 | C-3 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and elemental composition of this compound. Fragmentation patterns can further confirm the structure.
Expected Mass Spectrometry Data
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 220.9515 |
| [M+Na]⁺ | 242.9334 |
Table 4: Expected Major Fragments in EI-MS
| m/z | Fragment |
| 220/222/224 | [M]⁺ (Isotopic pattern for 2 Cl) |
| 185/187 | [M-Cl]⁺ |
| 174/176 | [M-NO₂]⁺ |
| 155 | [M-COCl]⁺ |
Experimental Protocol: GC-MS Analysis
Due to the volatility and thermal stability of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities. Due to the reactive nature of the acyl chloride, derivatization may be necessary for robust analysis. However, a rapid analysis of the intact molecule is also possible under anhydrous conditions.
Proposed HPLC Method (without derivatization)
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample.
-
Run the gradient program and acquire the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by the area percent method.
-
Identify and quantify any impurities against reference standards if available.
-
HPLC Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in this compound.
Expected IR Absorption Bands
Table 6: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1770 - 1810 | C=O (acyl chloride) | Stretch |
| ~1520 - 1560 | NO₂ | Asymmetric Stretch |
| ~1340 - 1380 | NO₂ | Symmetric Stretch |
| ~1580 - 1610 | C=C (aromatic) | Stretch |
| ~700 - 800 | C-Cl | Stretch |
Experimental Protocol: IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands.
-
FTIR Spectroscopy Workflow
Conclusion
The combination of NMR, MS, HPLC, and IR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. These methods allow for unambiguous structure confirmation, purity assessment, and impurity profiling, ensuring the quality and consistency of this important chemical intermediate in research and drug development.
Application Notes and Protocols for the Spectroscopic Characterization of 6-Chloro-5-nitronicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic analysis of 6-Chloro-5-nitronicotinoyl chloride, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data, this note combines established, generalized protocols with predicted spectroscopic data to serve as a practical resource for researchers. The protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined, alongside a potential synthetic route for the parent acid. All quantitative data is presented in clear, tabular format, and a logical workflow is visualized using a Graphviz diagram.
Introduction
This compound is a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Its reactive acyl chloride group, combined with the electronic properties imparted by the chloro and nitro substituents on the pyridine ring, makes it a versatile building block. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This application note details the standard procedures for obtaining and interpreting NMR and IR spectra for this compound.
Predicted Spectroscopic Data
Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound. Predictions are based on the known effects of substituents on the pyridine ring. The solvent is assumed to be CDCl₃.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-2 | ~9.1 | d | ~2.0 |
| H-4 | ~8.8 | d | ~2.0 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Acyl Chloride) | ~168 |
| C-5 (C-NO₂) | ~155 |
| C-6 (C-Cl) | ~152 |
| C-2 | ~145 |
| C-4 | ~138 |
| C-3 (C-COCl) | ~130 |
Table 2: Predicted FT-IR Absorption Bands
This table outlines the expected characteristic infrared absorption frequencies for the key functional groups present in this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1780 - 1740 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1560 - 1520 | Strong |
| C=N, C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium |
| N-O Symmetric Stretch (Nitro) | 1360 - 1320 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
Experimental Protocols
The following are generalized, standard operating procedures for the synthesis of a precursor and the spectroscopic analysis of an organic compound like this compound.
Synthesis of 6-Chloronicotinic Acid (Precursor)
A plausible route to the target compound involves the chlorination and nitration of nicotinic acid derivatives. A known method for a related precursor, 6-chloronicotinic acid, is the oxidation of 2-chloro-5-methylpyridine.
Materials:
-
2-chloro-5-methylpyridine
-
Cobalt acetate (catalyst)
-
Chlorobenzene (solvent)
-
Oxygen gas
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-methylpyridine in chlorobenzene.
-
Add a catalytic amount of cobalt acetate.
-
Heat the reaction mixture to a temperature between 60-120°C.
-
Bubble oxygen gas through the solution at a controlled flow rate.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The crude 6-chloronicotinic acid will precipitate. Filter the solid and wash with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization.
This protocol is adapted from methodologies described in patent literature for the synthesis of 6-chloronicotinic acid.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
300-500 MHz NMR Spectrometer
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
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Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Clean the ATR crystal thoroughly after the measurement.
Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of the precursor to the final spectroscopic characterization of the target compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 6-Chloro-5-nitronicotinoyl chloride synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the conversion of 6-Chloro-5-nitronicotinic acid to its corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is the most widely used reagent for this transformation, often in excess. The reaction can be performed neat or in an inert solvent such as toluene or chloroform, typically under reflux conditions.
Q2: Why is a catalyst sometimes used in this reaction?
A2: A catalyst, such as N,N-dimethylformamide (DMF) or pyridine, is often added in catalytic amounts to accelerate the rate of the reaction. These catalysts work by forming a more reactive intermediate with the chlorinating agent, which then reacts with the carboxylic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more precise analysis, a small aliquot of the reaction mixture can be carefully quenched with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting carboxylic acid.
Q4: Is it necessary to purify this compound?
A4: Due to its high reactivity and sensitivity to moisture, this compound is often used in the subsequent reaction step without extensive purification. After the reaction is complete, the excess thionyl chloride and solvent are typically removed under vacuum. If purification is required, it must be done under anhydrous conditions, for example, by vacuum distillation or recrystallization from a non-protic solvent.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time and/or temperature (reflux).- Increase the molar excess of the chlorinating agent (e.g., thionyl chloride).- Add a catalytic amount of DMF or pyridine. |
| Presence of moisture | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of product | - Avoid excessively high temperatures or prolonged reaction times, which could lead to side reactions.- Use the acyl chloride immediately after its preparation. |
Issue 2: Product is Contaminated with Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient chlorinating agent | - Increase the equivalents of thionyl chloride used. |
| Short reaction time | - Extend the reflux time to ensure complete conversion. |
| Inefficient purification | - If distilling, ensure the vacuum is sufficient to remove all unreacted starting material.- For solid products, consider recrystallization from a suitable anhydrous solvent. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| High reaction temperature | - For substrates with other sensitive functional groups, consider running the reaction at a lower temperature for a longer duration. |
| Reactivity of chlorinating agent | - Thionyl chloride can sometimes cause charring or other side reactions at high temperatures. Consider using a milder chlorinating agent like oxalyl chloride, although this may require different reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 6-Chloro-5-nitronicotinic acid using thionyl chloride.
Materials:
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6-Chloro-5-nitronicotinic acid
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Thionyl chloride (SOCl₂)
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N,N-dimethylformamide (DMF) (optional, as catalyst)
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Anhydrous toluene (optional, as solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Chloro-5-nitronicotinic acid.
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Add an excess of thionyl chloride (typically 3-5 equivalents). Anhydrous toluene can be used as a solvent if desired.
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the gas evolution ceases.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation.
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The resulting crude this compound can be used directly for the next step or purified by vacuum distillation or recrystallization under anhydrous conditions.
Data Presentation
The following table provides representative reaction conditions for the chlorination of nicotinic acid derivatives, which can be adapted for the synthesis of this compound.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 6-Hydroxynicotinic acid | Thionyl chloride (1.6 eq) | Pyridine (0.12 eq) | Chloroform | 55 °C | 60 min | High (in situ) | Patent CH664754A5 |
| 6-Hydroxy-5-nitronicotinic acid | Thionyl chloride (4.7 eq) | DMF (0.15 eq) | Neat | Reflux | 8 hours | >90% (of subsequent ester) | [1] |
| Nicotinic acid | Thionyl chloride | None | Toluene | Reflux | 3 hours | High (in situ) | US Patent 3,272,832 |
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 6-Chloro-5-nitronicotinoyl Chloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-chloro-5-nitronicotinoyl chloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
Due to the limited availability of a specific, validated recrystallization protocol for this compound in published literature, the following procedure is a generalized method based on the established principles for the purification of reactive acyl chlorides. Researchers should consider this a starting point and may need to optimize the conditions for their specific needs.
Anhydrous conditions are critical for the successful recrystallization of this compound to prevent hydrolysis back to the carboxylic acid. All glassware should be oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
Recommended Solvents: Based on general principles for the recrystallization of acyl chlorides, suitable solvents are non-polar and aprotic.[1] Hydroxylic or basic solvents should be strictly avoided.[1]
| Solvent System | Rationale |
| Toluene | Often a good choice for aromatic compounds, non-polar and aprotic. |
| Hexane or Heptane | Can be used as a co-solvent to reduce solubility and induce crystallization. |
| Dichloromethane/Hexane | Dichloromethane can be a good solvent for dissolution, with hexane added as an anti-solvent. |
| Chloroform (alcohol-free) | A potential solvent, but must be free of ethanol stabilizer. |
General Recrystallization Procedure:
-
Dissolution: In a fume hood, gently warm the crude this compound in a minimal amount of a suitable hot, anhydrous solvent (e.g., toluene). Start with a small amount of solvent and add more incrementally until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, dry, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a dry filter paper. It is important to perform this step in a dry atmosphere if possible.
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Washing: Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Data Presentation
The following tables provide a summary of potential solvents and general parameters for the recrystallization of acyl chlorides, which can be adapted for this compound.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | Good for dissolving aromatic compounds. Ensure it is anhydrous. |
| Hexane | 69 | Often used as an anti-solvent. Low boiling point. |
| Heptane | 98 | Similar to hexane but with a higher boiling point. |
| Dichloromethane | 40 | Highly volatile, good for initial dissolution. Use in a mixed solvent system. |
| Chloroform (alcohol-free) | 61 | Must be free of ethanol, which will react with the acyl chloride. |
Table 2: General Recrystallization Parameters (Starting Points)
| Parameter | Recommended Range | Notes |
| Dissolution Temperature | 50-100 °C | Dependent on the solvent's boiling point. Avoid prolonged heating. |
| Cooling Temperature | 0-25 °C | Slower cooling to room temperature followed by an ice bath is ideal. |
| Solvent Volume | To be determined empirically | Start with a minimal amount and add until the solid dissolves in the hot solvent. |
| Expected Recovery | Variable | Highly dependent on the purity of the crude material and the chosen solvent. |
Mandatory Visualization
Experimental Workflow for Recrystallization
Figure 1. Workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: Synthesis of 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-nitronicotinoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from 6-Chloro-5-nitronicotinic acid using a chlorinating agent such as thionyl chloride (SOCl₂).
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. Degradation of starting material: Harsh reaction conditions. Inactive chlorinating agent: Thionyl chloride may have decomposed upon storage. | - Increase reaction time and/or temperature gradually, monitoring the reaction progress by TLC or LC-MS. - Consider using a milder chlorinating agent like oxalyl chloride. - Use a fresh bottle of thionyl chloride or distill it before use. |
| SYN-002 | Formation of a Dark-Colored Reaction Mixture | Decomposition of the starting material or product: The presence of the nitro group on the electron-deficient pyridine ring can make the molecule susceptible to decomposition at elevated temperatures. Side reactions: Polymerization or other undefined side reactions. | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition. |
| SYN-003 | Presence of Unreacted Starting Material | Insufficient chlorinating agent: The molar ratio of the chlorinating agent to the carboxylic acid may be too low. Poor solubility of the starting material: 6-Chloro-5-nitronicotinic acid may not be fully dissolved in the reaction solvent. | - Increase the molar excess of the chlorinating agent (e.g., use 2-3 equivalents of thionyl chloride). - Use a co-solvent to improve the solubility of the starting material. |
| SYN-004 | Formation of a Solid Byproduct | Hydrolysis of the acid chloride: The product is highly sensitive to moisture. Formation of an insoluble salt: If a base like pyridine is used, it can form salts with HCl byproduct. | - Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions. - If a base is necessary, consider using a non-nucleophilic, soluble base. |
| PUR-001 | Difficulty in Purifying the Product | Co-elution of impurities: Impurities may have similar polarity to the product. Decomposition on silica gel: The product may be unstable on silica gel during column chromatography. | - Attempt purification by vacuum distillation if the product is thermally stable. - Use a different stationary phase for chromatography (e.g., alumina). - Consider converting the crude acid chloride to a more stable derivative (e.g., an ester) for purification, followed by regeneration of the acid chloride if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound?
A1: The primary side reactions of concern are:
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Incomplete conversion: Leaving unreacted 6-Chloro-5-nitronicotinic acid in the product mixture.
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Hydrolysis: The product, an acyl chloride, is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.
-
Decarboxylation: Although less common for aromatic carboxylic acids, the electron-withdrawing nature of the substituents could potentially promote decarboxylation under harsh heating, leading to the formation of 2-chloro-3-nitropyridine.
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Ring-opening or other degradation: Prolonged heating in the presence of a strong electrophile like thionyl chloride could potentially lead to the degradation of the pyridine ring, especially given its electron-deficient nature.
Q2: I observe a significant amount of dark, tar-like material in my reaction flask. What could be the cause and how can I avoid it?
A2: The formation of dark, insoluble materials often indicates decomposition of the starting material or product. The combination of a nitro group and a chloro group on the pyridine ring makes the molecule electron-deficient and potentially susceptible to nucleophilic attack or other degradation pathways at high temperatures. To mitigate this, consider the following:
-
Lower the reaction temperature: Try running the reaction at a lower temperature for a longer period.
-
Use a milder chlorinating agent: Oxalyl chloride is often a milder alternative to thionyl chloride and may reduce the extent of decomposition.
-
Ensure an inert atmosphere: Exclude air and moisture from your reaction setup by using a nitrogen or argon atmosphere.
Q3: My NMR spectrum shows the presence of the starting carboxylic acid even after a long reaction time. What should I do?
A3: The presence of unreacted starting material is a common issue. Here are a few troubleshooting steps:
-
Increase the excess of the chlorinating agent: Ensure you are using a sufficient excess of thionyl chloride or other chlorinating agent (typically 2-5 equivalents).
-
Improve solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Try using a co-solvent to increase its solubility.
-
Add a catalytic amount of DMF: N,N-Dimethylformamide (DMF) is often used as a catalyst in these reactions as it forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent. However, be aware of the potential formation of the carcinogenic byproduct, dimethylcarbamoyl chloride.
Q4: How should I purify the final product, this compound?
A4: Given the reactive nature of acyl chlorides, purification requires careful handling under anhydrous conditions.
-
Removal of excess chlorinating agent: Excess thionyl chloride (boiling point: 76 °C) can often be removed by distillation under reduced pressure.
-
Vacuum distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
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Crystallization: If the product is a solid, crystallization from a non-protic solvent under an inert atmosphere may be possible.
-
Chromatography: Column chromatography on silica gel should be approached with caution as the acidic nature of silica can promote hydrolysis. If necessary, use a deactivated silica or an alternative stationary phase like alumina, and run the column quickly with anhydrous solvents.
Experimental Protocols
Synthesis of this compound from 6-Chloro-5-nitronicotinic acid using Thionyl Chloride
Materials:
-
6-Chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Chloro-5-nitronicotinic acid (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Carefully add thionyl chloride (2.0 - 5.0 eq) to the suspension at room temperature under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
Visualizations
Caption: Synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
Caption: Potential side reactions in the synthesis.
managing the reactivity of 6-Chloro-5-nitronicotinoyl chloride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
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Acyl Chloride Carbon: The carbon atom of the nicotinoyl chloride group is highly electrophilic and readily reacts with nucleophiles (e.g., amines, alcohols, water) in nucleophilic acyl substitution reactions.
-
C6-Position of the Pyridine Ring: The carbon atom bonded to the chlorine atom on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5-position.
Q2: What are the common side reactions to consider when using this compound?
A2: The most common side reactions include:
-
Hydrolysis: The acyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid (6-Chloro-5-nitronicotinic acid).
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be displaced by nucleophiles, especially at elevated temperatures or with strong nucleophiles. This can lead to the formation of undesired byproducts. For example, when reacting with an amine, a secondary reaction can occur where the amine displaces the ring chlorine.
-
Reaction with Solvents: Nucleophilic solvents (e.g., alcohols) can react with the acyl chloride to form esters.
-
Dimerization/Polymerization: Under certain conditions, self-reaction or polymerization, though less common, can occur.
Q3: How should this compound be handled and stored?
A3: Due to its reactivity, it is crucial to handle this compound with care:
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1] Keep the container tightly sealed.
-
Handling: All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[2] Use dry glassware and solvents to minimize hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the acyl chloride | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Poor nucleophilicity of the amine | Consider using a stronger, less sterically hindered amine. The reaction may require heating or a longer reaction time. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider adding more of the nucleophile or increasing the reaction temperature. |
| Side reaction at the ring chlorine | Use milder reaction conditions (e.g., lower temperature) to favor the more reactive acyl chloride site. See Issue 2 for more details. |
Issue 2: Formation of a Side Product from Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to selectively target the more reactive acyl chloride. |
| Strong nucleophile | If the nucleophile is particularly strong or if the desired product is the SNAr product, the reaction conditions will need to be optimized accordingly. One documented method for the synthesis of 6-Amino-5-nitronicotinamide from this compound involves bubbling ammonia gas through a solution in an inert solvent like tetrahydrofuran.[3] In this case, ammonia first displaces the chloride at the acyl chloride group and subsequently substitutes the chloro group on the pyridine ring.[3] |
| Prolonged reaction time | Monitor the reaction closely and stop it once the desired product is formed to minimize the formation of the SNAr byproduct. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of 6-Chloro-5-nitronicotinic acid (hydrolysis product) | During aqueous work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted starting materials | Use an appropriate chromatographic technique (e.g., column chromatography) to separate the product from unreacted starting materials. |
| Multiple products | Optimize the reaction conditions (temperature, stoichiometry, reaction time) to favor the formation of the desired product. Consider using a different solvent or base. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the amidation of this compound.
References
Technical Support Center: 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of 6-Chloro-5-nitronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from moisture, as it is highly susceptible to hydrolysis. For long-term storage, maintaining an inert atmosphere, for instance by using nitrogen or argon, is recommended to prevent degradation.[1]
Q2: How does exposure to moisture affect this compound?
A2: Exposure to moisture, including atmospheric humidity, will lead to the hydrolysis of this compound. This reaction degrades the compound into 6-chloro-5-nitronicotinic acid and hydrochloric acid. The presence of these impurities can significantly impact the outcome of your experiments by introducing byproducts and reducing the yield of your desired product.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in the physical appearance of the compound, such as clumping or discoloration. A more definitive sign is a decrease in its reactivity in your experiments, leading to lower yields or incomplete reactions. You may also notice the evolution of hydrogen chloride gas, which has a sharp, pungent odor, upon opening the container, indicating hydrolysis has occurred.
Q4: Can I handle this compound on the open bench?
A4: Due to its reactivity with atmospheric moisture and potential respiratory irritation, it is strongly recommended to handle this compound in a controlled environment, such as a fume hood or a glove box, to minimize exposure to air and moisture.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] It will also react vigorously with water, alcohols, and other protic solvents. Ensure that all glassware and equipment are thoroughly dried before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Reduced reaction yield | Degradation of the reagent due to improper storage and hydrolysis. | - Assess the purity of the this compound (see Experimental Protocols).- If degraded, consider using a fresh batch.- Ensure all future handling and storage are under strictly anhydrous conditions. |
| Formation of unexpected byproducts | Presence of 6-chloro-5-nitronicotinic acid from hydrolysis. | - Purify the starting material if possible, though it is often easier to use a new batch.- Characterize the byproduct to confirm its identity. |
| Solid material has clumped or appears wet | Absorption of atmospheric moisture. | - The material has likely undergone significant hydrolysis and may not be suitable for use.- It is recommended to discard the reagent according to safety protocols and use a fresh, properly stored batch. |
| Pungent odor upon opening the container | Formation of hydrogen chloride gas due to hydrolysis. | - Handle the container in a well-ventilated fume hood.- This is a strong indicator of degradation. Assess the purity of the reagent before use. |
Experimental Protocols
Protocol: Assessment of this compound Purity via Titration
This protocol provides a general method to estimate the purity of this compound by quantifying the amount of hydrolyzable chloride.
Materials:
-
This compound sample
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Anhydrous, non-protic solvent (e.g., dry dichloromethane or THF)
-
Standardized solution of a non-nucleophilic base (e.g., 0.1 M silver nitrate in a suitable solvent)
-
Indicator suitable for halide precipitation titration (e.g., potassium chromate)
-
Dry glassware (burette, flask, etc.)
Procedure:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), accurately weigh a sample of this compound into a dry flask.
-
Dissolve the sample in a known volume of the anhydrous solvent.
-
Add the indicator to the solution.
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Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (indicated by a persistent color change).
-
Record the volume of the titrant used.
-
Calculate the molar amount of the titrant that reacted. This corresponds to the molar amount of the acyl chloride in the sample.
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Determine the purity of the sample by comparing the calculated moles of the acyl chloride to the initial mass of the sample.
Visualizations
References
troubleshooting failed reactions involving 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive acyl chloride. Its reactivity is centered on the acyl chloride group (-COCl), which is a potent electrophile. The pyridine ring, substituted with a chloro and a nitro group, also influences the molecule's reactivity. The primary reaction it undergoes is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile.[1][2]
Q2: What are the common nucleophiles used in reactions with this compound?
Common nucleophiles that react readily with this compound include:
-
Alcohols: To form esters.[1]
-
Water: Leading to hydrolysis and the formation of the corresponding carboxylic acid.[2][5][6]
-
Carboxylates: To form anhydrides.[1]
Q3: How should I store this compound?
Due to its high reactivity with water, this compound should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[7] The container should be tightly sealed to prevent moisture absorption.[7]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield of Amide Product in Reaction with an Amine
This is one of the most common issues encountered when working with this compound and amines. The root cause often lies in the reaction conditions and the nature of the amine reactant.
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Amine is present as a hydrochloride salt | If your amine starting material is a hydrochloride salt, the nitrogen's lone pair is unavailable for nucleophilic attack. | Neutralize the amine hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine) before adding the acyl chloride. Use at least one equivalent of base to free the amine. |
| In-situ formation of HCl | The reaction of the acyl chloride with the amine generates one equivalent of hydrogen chloride (HCl).[3][4] This HCl can protonate the starting amine, rendering it unreactive. | Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. One equivalent will neutralize the HCl generated, and the other ensures the starting amine remains deprotonated and nucleophilic. |
| Hydrolysis of the acyl chloride | This compound is highly susceptible to hydrolysis. Trace amounts of water in the solvent or on the glassware can consume the starting material.[1][2][5] | Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Steric hindrance | A sterically hindered amine may react slowly. | The reaction may require heating or a longer reaction time. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol is a general guideline for the synthesis of an amide using this compound and a primary or secondary amine.
Materials:
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This compound
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Amine (primary or secondary)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Round-bottom flask
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Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
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Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Reaction Scheme for Amide Synthesis
Caption: General reaction of this compound with an amine.
Diagram 2: Troubleshooting Logic for Failed Amide Synthesis
Caption: Decision tree for troubleshooting failed amide synthesis reactions.
Diagram 3: Competing Hydrolysis Reaction
Caption: Undesired hydrolysis of this compound.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. docbrown.info [docbrown.info]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. 6-Chloro-5-Nitronicotinonitrile: Properties, Synthesis, Safety Data & Uses | Buy High Purity Chemical Online China [nj-finechem.com]
optimizing reaction conditions for N-acylation with 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitronicotinoyl chloride in N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in the reactivity of this compound?
The nitro group (-NO2) is a strong electron-withdrawing group.[1][2] Its presence on the pyridine ring, ortho to the chlorine atom and meta to the acyl chloride, significantly influences the molecule's reactivity. The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the acyl chloride more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.[1][2] This can lead to a faster reaction rate compared to unsubstituted nicotinoyl chlorides.
Q2: What are the common side reactions to be aware of during the N-acylation?
Common side reactions include:
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Hydrolysis of the acyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid (6-Chloro-5-nitronicotinic acid). This is a common issue with acyl chlorides and can be minimized by using anhydrous solvents and inert reaction conditions.
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Reaction with the solvent: Nucleophilic solvents like alcohols can react with the acyl chloride to form esters.
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Double acylation: If the amine substrate has more than one nucleophilic site, double acylation can occur.
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Ring substitution: While less common under standard acylation conditions, the strong activation by the nitro group could potentially make the pyridine ring susceptible to nucleophilic aromatic substitution, especially with potent nucleophiles or under harsh conditions.
Q3: How can I purify the N-acylated product?
Standard purification techniques for amide products are generally effective. A typical workup involves:
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Quenching the reaction mixture, often with an aqueous solution.
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Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted acyl chloride (as the carboxylate salt) and the HCl byproduct.[3]
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Washing with brine to remove residual water.[3]
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Drying the organic layer over an anhydrous salt like sodium sulfate.[3]
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Concentrating the solution under reduced pressure.
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Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poorly nucleophilic amine: The amine substrate may have low nucleophilicity due to steric hindrance or electronic effects (e.g., lone pair delocalization into an aromatic system).[5] 2. Decomposition of the acyl chloride: The acyl chloride may have degraded due to moisture. 3. Incorrect stoichiometry: An insufficient amount of the amine or an excess of a quenching reagent. 4. Reaction temperature is too low: The activation energy for the reaction may not be reached. | 1. Use a stronger base: For weakly nucleophilic amines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to adding the acyl chloride can increase reactivity.[5] 2. Use anhydrous conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine is used. Ensure accurate measurements of all reagents. 4. Increase reaction temperature: Try running the reaction at a higher temperature (e.g., 40-60 °C). Monitor for potential side reactions. |
| Formation of Multiple Products | 1. Presence of multiple nucleophilic sites on the substrate. 2. Side reactions with the solvent or impurities. 3. Reaction with the HCl byproduct: The generated HCl can protonate the starting amine, reducing its nucleophilicity and potentially leading to other reactions. | 1. Use a protecting group strategy: If the substrate has multiple reactive sites, consider protecting the more reactive ones to ensure selective acylation. 2. Use a non-nucleophilic solvent: Dichloromethane (DCM), chloroform, or toluene are generally good choices. Ensure high purity of all reagents and solvents. 3. Use a base: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl formed during the reaction.[6] |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Product co-elutes with starting materials or byproducts during chromatography. | 1. Back-extract the aqueous layer: If the product has some water solubility, perform several extractions of the aqueous phase with an appropriate organic solvent. 2. Optimize chromatography conditions: Try different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) or use a different stationary phase. |
Key Experimental Protocol: N-Acylation of a Primary Amine
This protocol provides a general procedure for the N-acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Process
Caption: A flowchart of the N-acylation experimental workflow.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. iosrjournals.org [iosrjournals.org]
preventing hydrolysis of 6-Chloro-5-nitronicotinoyl chloride during workup
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 6-Chloro-5-nitronicotinoyl chloride during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so susceptible to hydrolysis?
A: this compound is an acyl chloride derivative of nicotinic acid.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives.[2][3] Their high reactivity stems from the carbonyl carbon being bonded to two highly electronegative atoms (oxygen and chlorine), which makes the carbon atom very electron-deficient (δ+) and an excellent target for nucleophiles.[3] Water is a nucleophile that readily attacks this carbonyl carbon, leading to a rapid hydrolysis reaction that forms the corresponding carboxylic acid (6-chloro-5-nitronicotinic acid) and hydrochloric acid (HCl).[2][4]
Q2: What are the primary signs that my this compound has undergone hydrolysis?
A: The most common indicators of hydrolysis include:
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Reduced Yield: A significantly lower yield in subsequent reactions, such as esterification or amidation, where the acyl chloride is the starting material. This is because the hydrolysed carboxylic acid is less reactive.[2]
-
Formation of a Precipitate: The resulting 6-chloro-5-nitronicotinic acid may be less soluble in the reaction solvent than the acyl chloride, leading to the formation of a solid.
-
Analytical Discrepancies: Characterization data (like NMR or LC-MS) will show a mixture of compounds, with peaks corresponding to the carboxylic acid impurity alongside your desired product.
-
Fumes: Upon exposure to air, you may observe steamy acidic fumes, which are a result of the HCl byproduct reacting with atmospheric moisture.[5]
Q3: Is it ever acceptable to use aqueous solutions during the workup of this compound?
A: No. If your goal is to isolate the this compound product itself, you must strictly avoid all sources of water. Standard workup procedures involving aqueous washes, extractions with brine, or separation funnels open to the atmosphere will cause rapid and significant hydrolysis. All workup steps must be conducted under anhydrous (water-free) conditions.
Q4: What is the main consequence of accidental hydrolysis during my experiment?
A: The primary consequence is the failure of the intended reaction. The acyl chloride is often used as a highly reactive intermediate to synthesize other molecules like esters and amides.[6] If it hydrolyzes back to the carboxylic acid, it will not undergo these subsequent reactions under the same conditions, leading to low yields or complete failure to form the desired product. This wastes starting materials, time, and resources.
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses common problems related to the hydrolysis of this compound.
Problem: I am attempting to use this compound in an amide coupling reaction, but I am getting very low yields and recovering mostly the starting amine and 6-chloro-5-nitronicotinic acid.
Possible Cause: Your acyl chloride is likely hydrolyzing before it has a chance to react with the amine. This is a common issue with moisture-sensitive compounds.[7]
Solutions:
| Area of Concern | Troubleshooting Step | Detailed Protocol |
| Glassware | Ensure all glassware is rigorously dried. | Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[7][8] |
| Solvents | Use strictly anhydrous solvents. | Use freshly distilled solvents from an appropriate drying agent or use commercially available anhydrous solvents packaged under an inert atmosphere. Never use a solvent from a previously opened bottle without verifying its dryness. |
| Atmosphere | Maintain an inert atmosphere throughout the experiment. | Perform the entire reaction and workup using a Schlenk line or within a glovebox to prevent exposure to atmospheric moisture and oxygen.[9][10] Use rubber septa and balloons filled with nitrogen or argon.[8] |
| Reagents | Ensure all other reagents are anhydrous. | Dry any other reagents or starting materials as necessary. Do not add any reagents that may contain residual water. |
| Workup Procedure | Use a completely non-aqueous workup. | Avoid all aqueous washes. Isolate the product by removing the solvent under reduced pressure. If purification is needed, use anhydrous techniques like distillation or recrystallization from a dry, non-protic solvent. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool under a positive pressure of nitrogen or argon.
-
Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a nitrogen/argon line and a second "vent" needle.[8] Purge the flask for several minutes, then remove the vent needle to maintain a positive pressure.
-
Reagent Addition: Add the anhydrous solvent and reactants via a dry syringe or cannula transfer.[10]
-
Reaction: Run the reaction under a continuous positive pressure of inert gas (a balloon is often sufficient).[8] Monitor the reaction by TLC or other appropriate methods.
Protocol 2: Recommended Non-Aqueous Workup for Isolating Acyl Chlorides
-
Completion: Once the reaction to form the acyl chloride (e.g., from the carboxylic acid using SOCl₂) is complete, ensure the system remains under an inert atmosphere.[5][11]
-
Removal of Volatiles: If a volatile reagent like thionyl chloride was used in excess, remove it by distillation or by careful evaporation under reduced pressure, using a cold trap to protect the pump.[9]
-
Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation with the flask protected by an inert gas balloon).
-
Purification (if necessary):
-
Distillation: If the product is a liquid, purify it by vacuum distillation.
-
Recrystallization: If the product is a solid, recrystallize it from a suitable anhydrous, non-protic solvent (e.g., hexanes, toluene) inside a glovebox or using Schlenk techniques.
-
Filtration: If you need to filter a solid product, use an inert-atmosphere filtration setup like a Schlenk filter.[9][12]
-
Data Presentation
Table 1: Hypothetical Impact of Workup Conditions on Purity and Subsequent Reaction Yield
The following table illustrates the critical importance of anhydrous conditions when working with this compound.
| Workup Condition | Technique Used | Expected Purity of Acyl Chloride | Yield of Subsequent Amidation | Notes |
| Anhydrous | Schlenk line, anhydrous solvents, inert gas atmosphere, non-aqueous workup. | >98% | >90% | Optimal conditions. Hydrolysis is successfully minimized. |
| Semi-Anhydrous | Benchtop with drying tubes, standard solvents, brief air exposure during transfers. | 40-60% | 35-55% | Significant hydrolysis occurs due to atmospheric moisture. |
| Aqueous | Standard benchtop setup with an aqueous wash/extraction step. | <1% | <1% | Complete hydrolysis of the acyl chloride to the carboxylic acid. |
Visualizations
A fundamental step in preventing hydrolysis is understanding the reaction you are trying to avoid.
To successfully isolate the active acyl chloride, a strict anhydrous workflow must be followed.
References
- 1. This compound | C6H2Cl2N2O3 | CID 11368019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. docbrown.info [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Reactions with 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Amide Bond Formation
Q1: What is the most direct method to synthesize an amide from this compound?
A1: The most direct method is the Schotten-Baumann reaction, which involves the coupling of the acyl chloride with a primary or secondary amine.[1][2] This reaction is typically rapid at room temperature in aprotic solvents. A key consideration is the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Q2: What type of base should I use for the amidation reaction?
A2: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used in an equimolar amount to the amine.[4] Pyridine can also be used as both a base and a solvent.[3] The base is crucial to drive the reaction to completion by scavenging the HCl generated.[3]
Q3: Are there any catalysts that can facilitate the amide bond formation?
A3: While this compound is an activated acyl chloride and should react readily with amines, certain catalysts can be employed, particularly with less reactive amines. For amide synthesis from carboxylic acids, boron-based catalysts are common, but for an acyl chloride, the reaction is often catalyst-free.[5] In some cases, N-methylpyrrolidone (NMP) can act as both a solvent and an acid-binding reagent, avoiding the need for a stoichiometric amount of base.[6]
Suzuki-Miyaura Cross-Coupling
Q4: Which catalysts are recommended for the Suzuki-Miyaura coupling of the 6-chloro position on the pyridine ring?
A4: Palladium catalysts are the standard for Suzuki-Miyaura reactions. For electron-deficient aryl chlorides like this compound, palladium complexes with bulky, electron-rich phosphine ligands are generally effective.[7][8] Examples include catalysts with ligands like tricyclohexylphosphine (PCy₃) or those from the Buchwald ligand family. PEPPSI-type precatalysts with N-heterocyclic carbene (NHC) ligands have also shown good activity.[9]
Q5: What are the typical bases and solvents for Suzuki-Miyaura coupling with this substrate?
A5: A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11] The choice of solvent often includes ethereal solvents like dioxane or tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[9] Aqueous solvent mixtures are also frequently used.[12]
Q6: I am observing low yields in my Suzuki-Miyaura reaction. What could be the issue?
A6: Low yields in Suzuki-Miyaura couplings can stem from several factors. One common issue is the deboronation of the boronic acid, especially with heteroaryl boronates.[9] Catalyst deactivation is another potential problem. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as palladium(0) species can be sensitive to oxygen.[7] The presence of water can be beneficial, but excessive water can lead to hydrolysis of the acyl chloride. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[7]
Sonogashira Cross-Coupling
Q7: What is a standard catalyst system for the Sonogashira coupling of this compound?
A7: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI).[13][14] The reaction is carried out in the presence of an amine base, such as triethylamine or diethylamine, which often serves as the solvent as well.[13]
Q8: Are there copper-free alternatives for the Sonogashira coupling?
A8: Yes, copper-free Sonogashira couplings have been developed to avoid the homocoupling of the alkyne partner (Glaser coupling), which is a common side reaction promoted by oxygen in the presence of copper.[13][15] These systems typically rely on a palladium catalyst and a different base, and may require more specific ligands.[15]
Q9: My Sonogashira reaction is not going to completion. What are some troubleshooting steps?
A9: Incomplete conversion can be due to catalyst poisoning or instability.[16] Ensure rigorous exclusion of oxygen, as this can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[13][16] The choice of base is also critical; it must be sufficiently basic to deprotonate the terminal alkyne.[13] If using a protected alkyne like trimethylsilylacetylene, a deprotection step is necessary, which can sometimes be done in situ.[13]
Troubleshooting Guides
General Issues
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst. | Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure proper inert atmosphere techniques if the catalyst is air-sensitive. |
| Low reaction temperature. | Increase the reaction temperature in increments of 10-20 °C. | |
| Poor solubility of reagents. | Choose a different solvent or solvent mixture in which all components are soluble at the reaction temperature. | |
| Multiple products/side reactions | Reaction temperature is too high. | Lower the reaction temperature. |
| Incorrect stoichiometry. | Carefully check the molar ratios of your reactants, catalyst, and base. | |
| Presence of oxygen or moisture. | Degas the solvent and use an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents if the reaction is moisture-sensitive. | |
| Difficulty in product isolation | Emulsion formation during workup. | Try adding brine to the aqueous layer or filtering the mixture through celite. |
| Product is highly soluble in the aqueous phase. | Saturate the aqueous phase with NaCl before extraction. Use a different extraction solvent. |
Specific to Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Protodeborylation of boronic acid | Presence of excess water or acid. | Use an anhydrous base like K₃PO₄. Minimize the amount of water in the solvent system.[7] |
| Prolonged reaction time at high temperature. | Try to optimize the reaction for a shorter duration. Consider using a more active catalyst to lower the required temperature. | |
| Homocoupling of boronic acid | Oxidative conditions. | Thoroughly degas the reaction mixture. |
| Low reactivity of the aryl chloride | Insufficiently active catalyst system. | Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand) or an N-heterocyclic carbene (NHC) ligand.[17] |
Experimental Protocols
Disclaimer: These are representative protocols and may require optimization for your specific substrate and reaction scale.
Protocol 1: Amide Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of a generic N-substituted-6-chloro-5-nitronicotinamide.
-
Reagent Preparation:
-
Reaction:
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of an arylboronic acid at the 6-position of the nicotinoyl chloride ring. Note: The acyl chloride may react with the aqueous base; conversion to the more stable methyl ester prior to coupling is a common strategy.
-
Reagent Preparation:
-
To a reaction vessel, add the arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.[10]
-
Purge the vessel with an inert gas (nitrogen or argon).
-
-
Reaction:
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
-
Protocol 3: Sonogashira Cross-Coupling
This protocol provides a general method for the coupling of a terminal alkyne at the 6-position.
-
Reagent Preparation:
-
In a reaction flask, combine the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) cocatalyst (e.g., CuI, 2-10 mol%), and this compound (1.0 eq).[14]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
-
Reaction:
-
Add an anhydrous, degassed amine solvent such as triethylamine.[13]
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Catalyst Selection Summary
The following tables summarize common catalyst systems for the discussed reactions. Note that optimal conditions will be substrate-dependent.
Table 1: Suzuki-Miyaura Coupling Catalysts for Aryl Chlorides
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Typical Temp. (°C) |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane, THF/H₂O | 80 - 110 |
| Pd₂(dba)₃ | PCy₃, P(t-Bu)₃ | Cs₂CO₃, K₃PO₄ | Dioxane, DMF | 80 - 120 |
| PdCl₂(dppf) | dppf | K₂CO₃, Na₂CO₃ | THF/H₂O, DMF | 80 - 100 |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Toluene, Dioxane | 80 - 110 |
Table 2: Sonogashira Coupling Catalysts for Aryl Chlorides
| Pd Catalyst | Cu Cocatalyst | Base | Solvent(s) | Typical Temp. (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | 25 - 70 |
| Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | Toluene, DMF | 25 - 80 |
| Pd(OAc)₂ / Ligand | CuI or None | Cs₂CO₃, K₂CO₃ | Acetonitrile, Dioxane | 50 - 100 |
References
- 1. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.it]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The preparation of some 4-substituted nicotinic acids and nicotinamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of 6-Chloro-5-nitronicotinoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-chloro-5-nitronicotinoyl chloride.
Experimental Protocol
A general methodology for the synthesis of this compound from its corresponding carboxylic acid is outlined below. This protocol is based on established procedures for the synthesis of analogous nicotinoyl chlorides.
Reaction: Conversion of 6-chloro-5-nitronicotinic acid to this compound using a chlorinating agent.
Reagents and Solvents:
-
6-chloro-5-nitronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous inert solvent (e.g., dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE))
Procedure:
-
To a stirred suspension of 6-chloro-5-nitronicotinic acid in an anhydrous inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC by quenching a sample with methanol to form the methyl ester).
-
Once the reaction is complete, remove the excess chlorinating agent and solvent by distillation, preferably under reduced pressure.
-
The crude this compound can be used directly in the next step or purified by vacuum distillation or crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure a slight excess of the chlorinating agent is used.- Confirm the quality of the chlorinating agent; older batches may have degraded. |
| Inactive catalyst. | - Use a fresh, anhydrous grade of DMF. | |
| Presence of moisture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Solid Byproduct (hydrochloride salt) | The basic nitrogen of the pyridine ring can be protonated by the HCl generated during the reaction. | - Use the crude product directly if the hydrochloride salt does not interfere with the subsequent reaction.- To obtain the free acyl chloride, the hydrochloride can be treated with a non-nucleophilic base, or the product can be isolated by filtration if it precipitates from the reaction mixture. |
| Dark Reaction Mixture or Product | Decomposition of the starting material or product at elevated temperatures. | - Lower the reaction temperature and extend the reaction time.- Ensure efficient removal of gaseous byproducts (SO₂ and HCl) to prevent side reactions. |
| Difficulties in Purification | The product is a reactive species and may decompose on silica gel. | - Purification by vacuum distillation is often preferred for acyl chlorides.- If crystallization is attempted, use anhydrous solvents. |
| The product is moisture-sensitive and hydrolyzes back to the carboxylic acid. | - Handle the product under anhydrous conditions.- Store the purified product under an inert atmosphere. |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Scale-Up Challenge | Mitigation Strategy |
| Heat Management | The reaction of carboxylic acids with chlorinating agents is often exothermic. On a large scale, heat dissipation can become a significant issue, potentially leading to runaway reactions and decomposition. | - Implement controlled, slow addition of the chlorinating agent.- Utilize a reactor with efficient cooling and temperature monitoring.- Consider using a solvent with a suitable boiling point to help manage the reaction temperature through reflux. |
| Off-Gas Handling | The reaction generates significant amounts of corrosive gases (HCl and SO₂). | - Equip the reactor with a robust gas scrubbing system to neutralize acidic gases before venting. |
| Mixing | Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating. | - Use a reactor with an appropriate agitator design and agitation speed. |
| Material Handling | Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. | - Use appropriate personal protective equipment (PPE).- Employ closed-system transfer methods for reagents. |
| Purification | Large-scale vacuum distillation can be challenging. | - Optimize distillation conditions (pressure, temperature) to minimize thermal degradation.- Consider alternative purification methods such as crystallization if feasible. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for this synthesis, thionyl chloride or oxalyl chloride?
A1: Both thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to acyl chlorides. Thionyl chloride is generally less expensive, and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. Oxalyl chloride is often used for more sensitive substrates as the reaction can sometimes be performed under milder conditions, and its byproducts (CO, CO₂, and HCl) are also gaseous. The choice may depend on the specific requirements of the subsequent reaction step and cost considerations.
Q2: What is the role of DMF in this reaction?
A2: DMF acts as a catalyst in the formation of acyl chlorides from carboxylic acids using thionyl chloride or oxalyl chloride. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the conversion of the carboxylic acid to the acyl chloride.
Q3: How can I monitor the progress of the reaction?
A3: A common method is to take a small aliquot of the reaction mixture and quench it with an alcohol, such as methanol. This converts the acyl chloride to the corresponding methyl ester, which is more stable and can be easily analyzed by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting carboxylic acid.
Q4: My final product is a solid. Is this expected?
A4: this compound is expected to be a solid at room temperature. However, if a solid precipitates from the reaction mixture, it could also be the hydrochloride salt of the product. Characterization by analytical methods such as NMR or IR spectroscopy can confirm the identity of the product.
Q5: How should I store the purified this compound?
A5: As an acyl chloride, the product is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis back to the carboxylic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key relationships in the synthesis and scale-up of this compound.
Validation & Comparative
comparing the reactivity of 6-Chloro-5-nitronicotinoyl chloride with other nicotinoyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 6-Chloro-5-nitronicotinoyl chloride with other relevant nicotinoyl chlorides. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways in pharmaceutical and materials science research. This document presents a theoretical framework for reactivity, a summary of available comparative data, and detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction to Nicotinoyl Chlorides and Their Reactivity
Nicotinoyl chlorides are derivatives of nicotinic acid (Vitamin B3) and are important building blocks in organic synthesis. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack. The substitution pattern on the pyridine ring significantly influences this electrophilicity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing the reactivity of the acyl chloride towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.
This compound possesses two strong electron-withdrawing substituents: a chloro group at the 6-position and a nitro group at the 5-position. Both groups act to significantly increase the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.[1]
Theoretical Reactivity Comparison
The expected order of reactivity among the selected nicotinoyl chlorides is based on the electronic properties of their substituents.
-
This compound: The combined electron-withdrawing effects of the chloro and nitro groups make this the most reactive among the compared compounds. The nitro group, in particular, is a very strong deactivating group on the pyridine ring, significantly enhancing the electrophilicity of the acyl chloride.
-
6-Chloronicotinoyl chloride: The chloro group is an electron-withdrawing substituent that increases the reactivity compared to the unsubstituted nicotinoyl chloride.[2]
-
Nicotinoyl chloride: This serves as the baseline for comparison, with no additional electron-withdrawing or donating groups on the pyridine ring.
This predicted trend is a direct consequence of the increased partial positive charge on the carbonyl carbon, which facilitates the initial nucleophilic attack, the rate-determining step in many nucleophilic acyl substitution reactions.
Quantitative Reactivity Data
To provide a quantitative comparison, a standardized experimental protocol is essential. The following sections detail such a protocol.
Experimental Protocols
The following protocols describe methods to compare the reactivity of this compound with other nicotinoyl chlorides, such as nicotinoyl chloride and 6-chloronicotinoyl chloride. The primary method described is the monitoring of hydrolysis, as it is a common and readily measurable reaction for acyl chlorides.
Protocol 1: Comparative Hydrolysis Rate Determination by Titration
This method involves monitoring the rate of hydrochloric acid (HCl) production during the hydrolysis of the acyl chloride.
Materials:
-
This compound
-
Nicotinoyl chloride
-
6-Chloronicotinoyl chloride
-
Acetone (anhydrous)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Ice bath
-
Magnetic stirrer and stir bars
-
Burette, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation of Acyl Chloride Solutions:
-
Prepare stock solutions of each nicotinoyl chloride in anhydrous acetone at a known concentration (e.g., 0.1 M). These solutions should be prepared fresh before the experiment to minimize degradation.
-
-
Hydrolysis Reaction:
-
In a flask, place a known volume of a mixture of acetone and water (e.g., 90:10 v/v) and bring it to a constant temperature using a water bath (e.g., 25 °C).
-
Add a few drops of phenolphthalein indicator.
-
Initiate the reaction by adding a known volume of the acyl chloride stock solution to the acetone-water mixture while stirring vigorously. Start the stopwatch immediately.
-
-
Titration:
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution.
-
Record the volume of NaOH solution added at regular time intervals (e.g., every 30 seconds or 1 minute). The endpoint is the first appearance of a persistent pink color.
-
Continue taking readings until the reaction is complete (i.e., the volume of NaOH added no longer changes significantly over time).
-
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
Plot the concentration of the remaining acyl chloride (initial concentration minus the concentration of HCl produced) versus time.
-
Determine the initial reaction rate and the rate constant for each nicotinoyl chloride. The reaction is expected to follow pseudo-first-order kinetics under these conditions.
-
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl chloride, often used in the synthesis of acyl chlorides, is highly toxic and corrosive. All synthesis steps should be performed in a well-ventilated fume hood.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism of nucleophilic acyl substitution, which is the fundamental reaction pathway for nicotinoyl chlorides, and the workflow for the comparative hydrolysis experiment.
Caption: General mechanism of nucleophilic acyl substitution for nicotinoyl chlorides.
Caption: Experimental workflow for comparative hydrolysis rate determination.
Conclusion
The presence of strong electron-withdrawing groups in the 6- and 5-positions of the pyridine ring renders this compound a highly reactive acylating agent. This increased reactivity, when compared to nicotinoyl chloride and 6-chloronicotinoyl chloride, makes it a valuable reagent for syntheses that may be challenging with less reactive analogues. The provided experimental protocol offers a reliable method for quantitatively assessing these reactivity differences, enabling researchers to make informed decisions in the selection of reagents and the design of synthetic strategies. The enhanced electrophilicity of this compound can lead to faster reaction times, higher yields, and the ability to acylate less reactive nucleophiles, thereby expanding its utility in the development of novel pharmaceuticals and functional materials.
References
A Comparative Guide to Acylating Agents for Nicotinamide Synthesis: Alternatives to 6-Chloro-5-nitronicotinoyl chloride
For researchers and professionals in drug development, the acylation of amines to form amide bonds is a cornerstone of molecular synthesis. 6-Chloro-5-nitronicotinoyl chloride stands out as a highly reactive agent, favored for its ability to acylate even weakly nucleophilic amines. This reactivity is driven by the potent electron-withdrawing effects of both the chloro and nitro substituents on the pyridine ring, which significantly increases the electrophilicity of the carbonyl carbon.
However, this high reactivity can also be a drawback, leading to challenges with selectivity, stability, and handling. Consequently, researchers often seek alternative reagents that offer a more modulated reactivity profile or employ different activation strategies. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Quantitative Comparison of Acylating Reagents
The choice of an acylating agent is a critical decision in the synthesis workflow, directly impacting reaction conditions, yield, and purification requirements. The following table summarizes the performance of several alternatives, comparing them based on their intrinsic reactivity and the synthetic strategy they represent.
| Reagent/Method | Structure | Class | Typical Nucleophile | Conditions | Yield (%) | Key Advantages/Disadvantages |
| This compound | Cl(NO₂)C₅H₂NCOCl | Highly Activated Acyl Chloride | Weakly basic amines | Low temperature (e.g., 0 °C to RT), aprotic solvent (DCM, THF), non-nucleophilic base (e.g., Et₃N) | High | Pro: Very high reactivity. Con: Moisture sensitive, potentially poor selectivity, hazardous byproducts (HCl). |
| 6-Chloronicotinoyl chloride | ClC₅H₃NCOCl | Moderately Activated Acyl Chloride | Primary/Secondary amines | RT to mild heating, aprotic solvent (DCM), base (e.g., Pyridine, Et₃N). | Good-High | Pro: Good reactivity, more stable than nitro-analog. Con: Still moisture sensitive, produces HCl. |
| 2-Chloronicotinoyl chloride | ClC₅H₃NCOCl | Moderately Activated Acyl Chloride | Primary/Secondary amines | Mild conditions, often used in pesticide and pharmaceutical synthesis.[1] | Good-High | Pro: Commercially available, established reactivity.[1][2] Con: Corrosive and moisture sensitive.[2] |
| Nicotinoyl chloride | C₅H₄NCOCl | Baseline Acyl Chloride | Primary/Secondary amines | Reflux in a suitable solvent like Pyridine or DMF may be required.[3] | Variable | Pro: Simple scaffold. Con: Lower reactivity may require harsher conditions. |
| Nicotinic acid + Coupling Agents | C₅H₄NCOOH + (e.g., EDC, DCC, HATU) | In Situ Activation | Primary/Secondary amines | RT, aprotic solvent (DMF, DCM), often with an activator (e.g., HOBt).[4][] | High | Pro: Avoids handling acyl chlorides, milder conditions, high yields. Con: Stoichiometric byproducts from coupling agent. |
Visualization of Synthetic Pathways and Chemical Principles
Diagrams are essential tools for visualizing complex chemical workflows and the underlying principles that govern reactivity.
Caption: Comparative workflows for nicotinamide synthesis.
Caption: Influence of substituents on acyl chloride reactivity.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful application of these reagents. Below are representative protocols for the two primary acylation strategies.
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a general method for the N-acylation of a primary or secondary amine using a nicotinoyl chloride derivative.
Materials:
-
Amine (1.0 eq)
-
Nicotinoyl chloride derivative (e.g., 6-chloronicotinoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
The amine (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine (1.5 eq) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
The nicotinoyl chloride derivative (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude nicotinamide is purified by column chromatography on silica gel or by recrystallization as required.
Protocol 2: Amide Synthesis using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)
This method avoids the preparation and handling of acyl chlorides by activating the corresponding nicotinic acid in situ.
Materials:
-
Nicotinic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
Procedure:
-
The nicotinic acid derivative (1.0 eq), amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) are combined in a round-bottom flask under an inert atmosphere.
-
Anhydrous DMF (or DCM) is added to dissolve the reagents, followed by the addition of DIPEA (2.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the pure nicotinamide.[4]
References
Navigating the Bioactive Landscape of Nicotinamide Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various nicotinamide derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Unveiling the Anticancer Potential of Nicotinamide Derivatives
Nicotinamide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT).
A series of novel N-phenylsulfonylnicotinamide derivatives were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors. Among these, compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) demonstrated the most potent inhibitory activity against EGFR TK and the MCF-7 breast cancer cell line.[1]
In a different approach, researchers designed and synthesized nicotinamide derivatives as HDAC inhibitors. Compound 6b from this series exhibited the best potency against HDAC3 and showed significant anti-proliferative activity against B16F10 melanoma cells.[2]
Furthermore, novel NAD analogues, such as TAD and BAD, have been developed as potential inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of purine nucleotides and a target for cancer chemotherapy.[3]
Comparative Anticancer Activity Data
| Compound/Alternative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 (N-phenylsulfonylnicotinamide derivative) | EGFR TK | MCF-7 | 0.07 | [1] |
| Compound 6b (Nicotinamide derivative) | HDAC3 | B16F10 | 4.66 | [2] |
| BG45 (Reference HDAC inhibitor) | pan-HDAC | - | 5.506 | [2] |
| TAD analogue (Difluoromethylenebis(phosphonate)) | IMPDH | K562 | Potent | [3] |
| FK866 (APO866) (NAMPT inhibitor) | NAMPT | Various hematological malignancies | Broad antitumor activity | [4] |
Exploring the Antimicrobial Efficacy of Nicotinamide Derivatives
The antimicrobial properties of nicotinamide derivatives have been investigated against a range of pathogenic bacteria and fungi. These compounds often target essential cellular processes in microorganisms, such as cell wall synthesis or key metabolic enzymes.
A study on newly synthesized nicotinamides from nicotinic acid and thiocarbohydrazones revealed promising antibacterial and antifungal effects. Compound NC 3 was particularly effective against Gram-negative bacteria, while NC 5 showed strong activity against Gram-positive bacteria.[5]
Another series of 2-aminonicotinamide derivatives were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. Compounds 11g and 11h from this series displayed excellent activity against Candida albicans, including fluconazole-resistant strains.[6]
Research into nicotinamide derivatives bearing a substituted pyrazole moiety identified them as potential succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain. Compound 3l showed the most potent antifungal activity against Helminthosporium maydis and Rhizoctonia cerealis.[7]
Comparative Antimicrobial Activity Data
| Compound/Alternative | Target Organism | MIC/EC50/MIC80 (µg/mL or mM) | Reference |
| NC 3 (Nicotinamide derivative) | P. aeruginosa, K. pneumoniae | 0.016 mM (MIC) | [5] |
| NC 5 (Nicotinamide derivative) | Gram-positive bacteria | 0.03 mM (MIC) | [5] |
| Compound 11g (2-aminonicotinamide derivative) | C. albicans | 0.0313 µg/mL (MIC80) | [6] |
| Compound 11h (2-aminonicotinamide derivative) | C. albicans | 0.0313 µg/mL (MIC80) | [6] |
| Fluconazole (Standard antifungal) | Fungi | Varies | [6] |
| Compound 3l (Pyrazole-nicotinamide derivative) | H. maydis | 33.5 µM (EC50) | [7] |
| Compound 3l (Pyrazole-nicotinamide derivative) | R. cerealis | 21.4 µM (EC50) | [7] |
Experimental Protocols
In Vitro Anticancer Assays
1. EGFR Tyrosine Kinase Inhibition Assay: The inhibitory activity of the N-phenylsulfonylnicotinamide derivatives against EGFR TK was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a substrate peptide by the kinase. Compounds were incubated with the enzyme and substrate, and the level of phosphorylation was quantified by adding a phosphorylation-specific antibody conjugated to an enzyme that generates a colorimetric signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was then calculated.[1]
2. Cell Proliferation Assay (MTT Assay): The anti-proliferative activity of the nicotinamide derivatives against cancer cell lines (e.g., MCF-7, B16F10) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. MTT solution was then added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan solution was measured using a microplate reader, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined.[2]
In Vitro Antimicrobial Assays
1. Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the nicotinamide derivatives against bacterial and fungal strains was determined using the broth microdilution method according to EUCAST or CLSI guidelines. Serial dilutions of the compounds were prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[5]
2. In Vitro Fungicidal Assay: The fungicidal activity of nicotinamide derivatives was evaluated by measuring the inhibition of mycelial growth. The compounds were added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial plugs of the test fungi were placed on the center of the agar plates and incubated. The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control group without the compound. The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, was then calculated.[8]
Visualizing Mechanisms of Action
The biological activities of nicotinamide derivatives are often attributed to their ability to inhibit specific enzymes. The following diagrams illustrate the inhibitory action of these derivatives on key targets.
Inhibition of key enzymes by nicotinamide derivatives leads to the suppression of cancer cell proliferation.
Nicotinamide derivatives inhibit essential microbial targets, leading to the arrest of microbial growth.
Conclusion
Nicotinamide derivatives represent a promising and versatile class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The data presented in this guide highlight the diverse mechanisms of action and the potent activities of these compounds against various cancer cell lines and pathogenic microbes. Further research and development in this area are warranted to translate these promising preclinical findings into effective therapeutic options. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to explore and expand upon this important class of bioactive molecules.
References
- 1. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 6-Chloro-5-nitronicotinoyl Chloride: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for confirming the identity of 6-Chloro-5-nitronicotinoyl chloride. Due to the limited availability of public experimental spectra for this specific acyl chloride, this guide presents a combination of expected spectroscopic features and experimental data from its immediate precursor, 6-chloro-5-nitronicotinic acid, and a common derivative, methyl 6-chloro-5-nitronicotinate. This approach allows for a robust confirmation of the target compound's identity through logical spectroscopic comparisons.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its closely related compounds. The conversion of the carboxylic acid to the acyl chloride primarily affects the chemical shifts of the carbonyl carbon and the infrared stretching frequency of the C=O bond.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) | Solvent |
| This compound | ~8.9 - 9.2 (d) | ~8.6 - 8.9 (d) | CDCl₃ |
| 6-Chloro-5-nitronicotinic acid | 9.15 (d, J=2.2 Hz) | 8.75 (d, J=2.2 Hz) | DMSO-d₆ |
| Methyl 6-chloro-5-nitronicotinate | 8.98 (d, J=2.3 Hz) | 8.70 (d, J=2.3 Hz) | CDCl₃ |
Note: The downfield shift of the aromatic protons is expected due to the electron-withdrawing effects of the chloro, nitro, and carbonyl groups.
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Compound | C=O (ppm) | C-NO₂ (ppm) | C-Cl (ppm) | Aromatic CH (ppm) | Aromatic CH (ppm) | Quaternary C (ppm) | Solvent |
| This compound | ~165-170 | ~145-150 | ~155-160 | ~140-145 | ~125-130 | ~130-135 | CDCl₃ |
| 6-Chloro-5-nitronicotinic acid | ~163 | ~148 | ~153 | ~142 | ~129 | ~132 | DMSO-d₆ |
| Methyl 6-chloro-5-nitronicotinate | ~162 | ~147 | ~154 | ~141 | ~128 | ~133 | CDCl₃ |
Note: The acyl chloride carbonyl carbon is expected to be the most deshielded among the three compounds.
Table 3: IR Spectroscopic Data (Expected)
| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1750 - 1790 | ~1520 - 1560 | ~1340 - 1360 | ~700 - 800 |
| 6-Chloro-5-nitronicotinic acid | ~1700 - 1730 | ~1530 - 1570 | ~1345 - 1365 | ~700 - 800 |
| Methyl 6-chloro-5-nitronicotinate | ~1720 - 1740 | ~1525 - 1565 | ~1340 - 1360 | ~700 - 800 |
Note: The higher frequency of the C=O stretch in the acyl chloride is a key diagnostic feature.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern |
| This compound | C₆H₂Cl₂N₂O₃ | 220.99 | Loss of Cl radical from the acyl chloride, loss of CO, loss of NO₂.[1] |
| 6-Chloro-5-nitronicotinic acid | C₆H₃ClN₂O₄ | 202.55 | Decarboxylation (loss of CO₂), loss of NO₂.[2] |
| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | Loss of OCH₃ radical, loss of CO₂CH₃, loss of NO₂.[3][4] |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are crucial for obtaining reliable and comparable results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Report the frequencies of significant absorption bands in cm⁻¹.
3. Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Samples can be introduced directly via a solids probe or, if coupled with a chromatography system, as the eluent from a GC or LC column.
-
Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak (M⁺) and the major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for confirming the identity of a synthesized chemical compound using a combination of spectroscopic methods.
Caption: Workflow for spectroscopic confirmation of a synthesized compound.
By following this guide, researchers can confidently confirm the identity of this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
Comparative Analysis of the X-ray Crystal Structures of 6-Chloronicotinic Acid and its Methyl Ester Derivative
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of 6-chloronicotinic acid and methyl 6-chloropyridine-3-carboxylate, providing a basis for understanding their solid-state properties and intermolecular interactions.
This guide presents a comparative analysis of the single-crystal X-ray structures of 6-chloronicotinic acid and its derivative, methyl 6-chloropyridine-3-carboxylate. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is crucial for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. While the crystal structure of the parent compound, 6-chloro-5-nitronicotinoyl chloride, is not publicly available, the analysis of these closely related derivatives provides valuable insights into the effects of substituent changes on the crystal packing and molecular geometry.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for 6-chloronicotinic acid and methyl 6-chloropyridine-3-carboxylate, facilitating a direct comparison of their solid-state structures. The data has been sourced from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | 6-Chloronicotinic Acid (CCDC: 633990) | Methyl 6-chloropyridine-3-carboxylate (CCDC: 861852) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 3.86 | 7.54 |
| b (Å) | 20.35 | 11.53 |
| c (Å) | 8.24 | 8.78 |
| α (°) | 90 | 90 |
| β (°) | 99.39 | 104.53 |
| γ (°) | 90 | 90 |
| Volume (ų) | 639.3 | 738.5 |
| Z (Molecules/unit cell) | 4 | 4 |
Analysis of Molecular Geometry and Intermolecular Interactions
The substitution of the carboxylic acid proton in 6-chloronicotinic acid with a methyl group in its ester derivative leads to distinct differences in their crystal packing and hydrogen bonding patterns. In the crystal structure of 6-chloronicotinic acid, the carboxylic acid moiety facilitates the formation of strong hydrogen bonds, typically leading to the formation of dimers or extended chains. This robust network of interactions influences the overall stability and melting point of the compound.
In contrast, the methyl ester derivative lacks the acidic proton and thus cannot form the same type of strong hydrogen-bonded dimers. Its crystal packing is therefore governed by weaker C-H···O and C-H···N interactions, as well as dipole-dipole interactions involving the chloro, ester, and pyridine functionalities. These differences in intermolecular forces are reflected in the distinct unit cell parameters and space groups of the two compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures of 6-chloronicotinic acid and methyl 6-chloropyridine-3-carboxylate follows a standardized workflow for small molecule single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals of nicotinic acid derivatives is slow evaporation from a suitable solvent.
-
Procedure: A saturated or near-saturated solution of the purified compound is prepared in an appropriate solvent (e.g., ethanol, methanol, or acetone). The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Acquisition: The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain a final, accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a small molecule like a this compound derivative can be visualized as a sequential workflow.
Figure 1. Experimental workflow for single-crystal X-ray diffraction.
This guide provides a foundational comparison of the crystal structures of two derivatives of this compound. The presented data and methodologies offer a starting point for researchers to delve deeper into the solid-state chemistry of this class of compounds, aiding in the rational design of new materials and pharmaceutical agents with tailored properties.
comparing the efficacy of different synthetic routes to 6-Chloro-5-nitronicotinoyl chloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-5-nitronicotinoyl chloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the different synthetic pathways to this acyl chloride, focusing on efficacy, yield, and reaction conditions based on available experimental data.
Route 1: Synthesis from 6-Hydroxynicotinic Acid
This route is the most extensively documented in the scientific literature and appears to be the most viable pathway. It typically involves a two-step process: the nitration of 6-hydroxynicotinic acid, followed by a one-pot chlorination and acyl chloride formation.
Step 1: Nitration of 6-Hydroxynicotinic Acid
The introduction of a nitro group at the 5-position of 6-hydroxynicotinic acid is a critical step. Several methods have been reported, with significant variations in reagents, reaction conditions, and yields.
Table 1: Comparison of Nitration Methods for 6-Hydroxynicotinic Acid
| Method | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Method 1 | Red fuming nitric acid | 50°C for 8 hours, then 80°C | Not specified | >95% (LC-MS) | [1] |
| Method 2 | Concentrated H₂SO₄, 1:1 mixture of nitric acid | Below 20°C for 1 hour, then 80°C for 4 hours | 36% | Not specified | [1] |
| Method 3 | Fuming nitric acid, Concentrated H₂SO₄ | 0°C to 45°C for 3 hours | 41.5% (calculated from reported mass) | Not specified | [1] |
| Method 4 | Red fuming nitric acid, Concentrated H₂SO₄, Ammonium bisulfate (catalyst) | Pre-nitration at 40-50°C for 2-4 hours, then nitration at 80°C for 10-14 hours | 87.33% - 89.03% | 99.16% - 99.50% | [2] |
Experimental Protocol for Method 4 (High Yield Nitration):
-
Concentrated sulfuric acid and red fuming nitric acid (molar ratio 1:5-7) are sequentially added to a reaction vessel and stirred.
-
6-Hydroxynicotinic acid and ammonium bisulfate (catalyst) are mixed in a molar ratio of 50-70:1.
-
The mixture from step 2 is added to the acid solution from step 1 at a controlled temperature of 40-50°C over 2-4 hours for pre-nitration.
-
The reaction temperature is then raised to 80°C and maintained for 10-14 hours.
-
The reaction mixture is cooled to 0°C and crystallized for 24 hours.
-
The resulting solid is filtered, washed with cold methanol, and dried to yield 6-hydroxy-5-nitronicotinic acid.[2]
Step 2: One-Pot Conversion to a Derivative via this compound
A highly efficient one-pot method has been reported for the conversion of 6-hydroxy-5-nitronicotinic acid to its methyl ester, which proceeds through the formation of this compound as a key intermediate. This process combines the chlorination of the hydroxyl group and the formation of the acyl chloride in a single step using thionyl chloride.
Table 2: One-Pot Synthesis of Methyl 6-chloro-5-nitronicotinate
| Starting Material | Reagents | Reaction Conditions | Overall Yield | Reference |
| 6-Hydroxy-5-nitronicotinic acid | Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalyst), Methanol | Reflux with SOCl₂ for 8 hours, then reaction with methanol at -40°C to room temperature | 90% | [3][4] |
Experimental Protocol for the One-Pot Conversion:
-
To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride (4.7 equivalents), a catalytic amount of N,N-dimethylformamide (0.15 equivalents) is added.[3][4]
-
After reflux, the excess thionyl chloride is removed by vacuum concentration.[3][4]
-
The residue, which is crude this compound, is dissolved in dichloromethane and cooled to -40°C.[3][4]
-
Methanol (1.4 equivalents) is slowly added, maintaining the temperature below -30°C.[3][4]
-
An aqueous solution of sodium bicarbonate (1 equivalent) is added, and the mixture is allowed to warm to room temperature.[3][4]
-
The organic phase is separated, concentrated, and the crude product is purified by crystallization from ethanol to afford methyl 6-chloro-5-nitronicotinate.[3]
This one-pot procedure is highly effective, offering a high yield for the combined transformation, making it an attractive route for the synthesis of derivatives of this compound.
Route 2: Synthesis from 6-Chloronicotinic Acid
An alternative synthetic strategy involves the nitration of 6-chloronicotinic acid, followed by the conversion of the resulting 6-chloro-5-nitronicotinic acid to the desired acyl chloride.
Step 1: Nitration of 6-Chloronicotinic Acid
Step 2: Conversion to this compound
This step would be identical to the final transformation in Route 1, likely proceeding with high efficiency using a chlorinating agent like thionyl chloride or oxalyl chloride.
Conclusion
Based on the available experimental data, the synthetic route starting from 6-hydroxynicotinic acid (Route 1) is the most well-established and efficient pathway for the synthesis of this compound and its derivatives. Specifically, the high-yield nitration method (Method 4) followed by the one-pot chlorination and esterification offers a robust and high-yielding sequence.
While the synthesis from 6-chloronicotinic acid (Route 2) is a plausible alternative, the lack of detailed experimental data for the nitration step prevents a thorough evaluation of its efficacy. Further research would be required to optimize this step and enable a comprehensive comparison with Route 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic Pathway from 6-Hydroxynicotinic Acid.
Caption: Plausible Synthetic Pathway from 6-Chloronicotinic Acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 3. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-5-nitronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of reactive chemical intermediates is critical in drug development and manufacturing for ensuring process control, purity, and safety. 6-Chloro-5-nitronicotinoyl chloride is a highly reactive acyl chloride derivative, and its analysis presents unique challenges due to its susceptibility to hydrolysis and reaction with nucleophiles. This guide provides a comparative overview of potential analytical methodologies for the validation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. As direct analysis is often unfeasible, this guide will focus on methods involving a derivatization step.
Analytical Challenges
Due to the presence of a highly reactive acyl chloride group, this compound is prone to degradation in the presence of moisture and can react with many common analytical solvents and column materials. Therefore, direct injection onto standard reversed-phase HPLC or GC columns is not a viable option. The primary analytical strategy involves a derivatization step to convert the acyl chloride into a more stable compound suitable for chromatographic analysis.
Comparison of Analytical Methods
This guide proposes and compares two primary analytical approaches: a derivatization-GC method and a derivatization-HPLC method. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or reactive compounds like acyl chlorides, a derivatization step is necessary to improve volatility and stability. A common approach is the conversion of the acyl chloride to a less reactive and more volatile ester.
Experimental Protocol: GC-FID Method
-
Derivatization:
-
To a known quantity of the sample containing this compound, add an excess of anhydrous methanol in an inert solvent (e.g., toluene).
-
The reaction converts the this compound to its methyl ester derivative, methyl 6-chloro-5-nitronicotinate.
-
The reaction can be facilitated by the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
-
Sample Preparation:
-
After the reaction is complete, the excess methanol and any precipitated base hydrochloride can be removed. The resulting solution of the methyl ester in the inert solvent can be directly injected into the GC.
-
-
GC-FID Conditions (Hypothetical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID)
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless)
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. For acyl chlorides, derivatization is employed to create a stable derivative with good chromatographic properties and a strong UV chromophore for sensitive detection.
Experimental Protocol: HPLC-UV Method
-
Derivatization:
-
React a known amount of the sample containing this compound with a suitable derivatizing agent, such as aniline or a substituted aniline, in an aprotic solvent.
-
This reaction forms a stable N-aryl amide derivative. The choice of aniline can be optimized to provide a derivative with a high molar absorptivity at a convenient wavelength for UV detection.
-
-
Sample Preparation:
-
Once the derivatization reaction is complete, the sample is diluted with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC-UV Conditions (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength corresponding to the absorbance maximum of the derivative)
-
Injection Volume: 10 µL
-
Data Presentation: Comparative Validation Parameters
The following table summarizes the anticipated validation parameters for the two proposed methods, based on typical performance characteristics for the analysis of similar compounds.
| Parameter | Derivatization-GC-FID | Derivatization-HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Specificity | Good, relies on chromatographic separation | Excellent, relies on chromatographic separation and UV spectrum |
| Robustness | Moderate | High |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Derivatization pathways for GC and HPLC analysis.
Conclusion and Recommendations
Both GC-FID and HPLC-UV, following a suitable derivatization step, are viable techniques for the quantitative analysis of this compound.
-
The Derivatization-GC-FID method is a robust and cost-effective option, particularly for routine quality control where high throughput is desired. The primary limitation is the requirement for the derivatized analyte to be thermally stable and volatile.
-
The Derivatization-HPLC-UV method offers greater flexibility in the choice of derivatizing agent and chromatographic conditions. It is generally more sensitive and can be considered the preferred method for trace-level analysis and for complex matrices where higher specificity is required. The use of a diode array detector can further enhance specificity by providing spectral information.
The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, including sensitivity, selectivity, sample matrix, and available instrumentation. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the analytical results.
The Versatility of 6-Chloro-5-nitronicotinoyl Chloride: A Comparative Guide for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. 6-Chloro-5-nitronicotinoyl chloride, a derivative of nicotinic acid, has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comparative analysis of its applications, supported by experimental data, to aid in the strategic planning of synthetic pathways.
The primary utility of this compound and its close derivatives, such as methyl 6-chloro-5-nitronicotinate, lies in their role as precursors to a range of bioactive molecules. These include poly (ADP-ribose) polymerase (PARP) inhibitors, immunomodulators, and therapeutic agents for atherosclerosis. The reactivity of the acyl chloride group, combined with the substitution pattern on the pyridine ring, makes it a versatile reagent for constructing amide and ester linkages.
Comparison of Synthetic Applications
The application of this compound and its derivatives can be broadly categorized into two main reaction types: esterification and amidation. This section compares the performance of synthetic methods utilizing these nicotinic acid derivatives with alternative approaches.
Esterification: Synthesis of Nicotinic Acid Esters
Nicotinic acid esters are important intermediates in the synthesis of various pharmaceuticals. The direct esterification of nicotinic acids or the conversion of the corresponding acyl chlorides are common strategies.
A key derivative, methyl 6-chloro-5-nitronicotinate, can be synthesized in high yield from 6-hydroxy-5-nitronicotinic acid. This process involves the in-situ formation of the acyl chloride followed by reaction with methanol.
Alternatively, the esterification of the closely related 6-chloronicotinic acid has been well-documented, offering several routes for comparison.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 6-chloro-5-nitronicotinate | 6-Hydroxy-5-nitronicotinic acid | 1. SOCl₂, DMF, reflux, 8h; 2. Methanol, CH₂Cl₂, -40°C to RT | 90 | [1] |
| Ethyl 6-chloronicotinate | 6-Chloronicotinic acid | Triethylorthoacetate, Toluene, reflux, 2h | 92.3 | [2] |
| Ethyl 6-chloronicotinate | 6-Chloronicotinic acid | Ethanol (large excess), H₂SO₄ | 89 | [2] |
| Mixture of 2- and 6-chloronicotinic acid esters | 3-Substituted pyridine-1-oxides | Phosphoryl chloride | Mixture of isomers | [2] |
Experimental Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate
The following protocol details the synthesis of methyl 6-chloro-5-nitronicotinate from 6-hydroxy-5-nitronicotinic acid:
-
To a solution of 6-hydroxy-5-nitronicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents), add N,N-dimethylformamide (DMF) (0.15 equivalents).
-
Heat the reaction mixture to reflux for 8 hours.
-
Concentrate the mixture under vacuum.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.
-
Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent) and allow the mixture to warm to room temperature.
-
Separate the organic phase and concentrate it under vacuum.
-
Purify the crude product by crystallization from ethanol to yield methyl 6-chloro-5-nitronicotinate.
This high-yielding, one-pot procedure highlights the efficiency of utilizing the acyl chloride intermediate for ester formation. In comparison, the esterification of 6-chloronicotinic acid using triethylorthoacetate also provides an excellent yield and avoids the use of corrosive sulfuric acid, presenting a viable and milder alternative. The method involving the reaction of pyridine-1-oxides is less favorable due to the formation of difficult-to-separate isomers.
Amidation: Synthesis of Nicotinamides
An alternative approach to amide bond formation involves the use of coupling agents to activate the parent carboxylic acid, in this case, 6-chloro-5-nitronicotinic acid.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| N-Aryl/Alkyl-6-chloro-5-nitronicotinamide | This compound + Amine | Typically in a non-polar solvent with a base | Expected to be high | General Knowledge |
| N-Aryl/Alkyl-6-chloro-5-nitronicotinamide | 6-Chloro-5-nitronicotinic acid + Amine | Coupling agents (e.g., DCC, EDC), with or without an activator (e.g., HOBt) | Variable, typically good to high | General Knowledge |
Experimental Workflow: Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted nicotinamides from 6-chloro-5-nitronicotinic acid, comparing the acyl chloride and the coupling agent routes.
Caption: Comparison of synthetic routes to N-substituted nicotinamides.
The acyl chloride route is often preferred for its high reactivity and the straightforward purification of the product, as the byproducts (HCl or SO₂) are volatile. However, the handling of corrosive chlorinating agents requires caution. The coupling agent route offers milder reaction conditions but may require more complex purification to remove the coupling agent byproducts.
Signaling Pathway Context
While a detailed signaling pathway directly involving this compound is not applicable as it is a synthetic intermediate, its derivatives are designed to interact with specific biological targets. For instance, PARP inhibitors, synthesized using such building blocks, function by inhibiting the PARP enzyme, which is crucial for DNA repair. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.
References
A Comparative Guide to the Synthesis and Application of 6-Chloro-5-nitronicotinoyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of patented synthetic routes for 6-chloro-5-nitronicotinoyl chloride and its utilization as a key intermediate in the development of novel therapeutics. By examining and comparing various patented methodologies, this document aims to equip researchers with the necessary information to select and optimize synthetic strategies for their specific research and development needs.
Synthesis of this compound: A Patent-Based Comparison
The synthesis of this compound typically originates from 6-hydroxynicotinic acid. The overall transformation involves two key steps: nitration of the pyridine ring and conversion of the carboxylic acid to an acyl chloride. While a single patent detailing the complete, optimized process from starting material to the final acyl chloride is not publicly available, examination of related patents allows for the construction of a viable and efficient synthetic pathway.
One patented method focuses on the nitration of 6-hydroxynicotinic acid to produce 6-hydroxy-5-nitronicotinic acid[1]. This precursor is a crucial stepping stone towards the target molecule. Another patent describes a general procedure for converting carboxylic acids to acyl chlorides, which can be applied to 6-hydroxy-5-nitronicotinic acid.
A plausible and patented-supported synthetic route is outlined below:
Step 1: Nitration of 6-Hydroxynicotinic Acid
This step introduces the nitro group at the 5-position of the pyridine ring.
-
Reaction Scheme:
Synthesis of 6-Hydroxy-5-nitronicotinic Acid -
Experimental Protocol (Based on CN104370807B):
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared.
-
6-Hydroxynicotinic acid is added to the acidic mixture.
-
The reaction is stirred at a controlled temperature to facilitate nitration.
-
The product, 6-hydroxy-5-nitronicotinic acid, is isolated and purified.
-
Step 2: Chlorination and Acyl Chloride Formation
This step accomplishes two transformations: replacement of the hydroxyl group with a chlorine atom and conversion of the carboxylic acid to an acyl chloride.
-
Reaction Scheme:
Synthesis of this compound -
Experimental Protocol (General procedure based on related patents):
-
6-Hydroxy-5-nitronicotinic acid is suspended in an inert solvent.
-
Thionyl chloride is added, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
The mixture is heated to reflux until the reaction is complete.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.
-
Table 1: Comparison of Patented Synthesis Methods for Key Intermediates
| Step | Patent Reference | Starting Material | Key Reagents | Solvent | Yield | Purity |
| Nitration | CN104370807B[1] | 6-Hydroxynicotinic Acid | Conc. H₂SO₄, Fuming HNO₃ | - | 87.33%[1] | 99.21%[1] |
| Chlorination/Acyl Chloride Formation | General Procedure | 6-Hydroxy-5-nitronicotinic Acid | Thionyl Chloride, DMF (cat.) | Inert (e.g., Dichloromethane) | Not specified | Not specified |
Alternative Synthetic Approaches
While the two-step process from 6-hydroxynicotinic acid appears to be a common strategy, other patented methods for the synthesis of related chloro-nicotinic acid derivatives could potentially be adapted. For instance, patent CN103570612A describes the catalytic oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid[2]. Subsequent nitration and conversion to the acyl chloride could be explored as an alternative route.
Application of this compound in Pharmaceutical Synthesis
This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites. The acyl chloride functionality allows for the ready formation of amides, esters, and other carbonyl derivatives. The chloro and nitro groups on the pyridine ring can also be subjected to various nucleophilic substitution and reduction reactions, respectively, enabling the synthesis of a diverse range of heterocyclic compounds.
A key application of this intermediate is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.
Workflow for the Synthesis of a PARP Inhibitor Intermediate:
Table 2: Examples of Patented Applications of this compound Derivatives
| Final Product Class | Patent Example | Key Reaction | Therapeutic Area |
| PARP Inhibitors | Not explicitly detailed but implied by precursor synthesis | Amide bond formation, Reduction, Cyclization | Cancer |
| Nicotinamide Derivatives | General Application | Amide bond formation | Various |
Experimental Protocol for Amide Formation (General):
-
This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
A solution of the desired amine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion, monitored by techniques such as TLC or LC-MS.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield the crude amide product, which is then purified by crystallization or chromatography.
Conclusion
The patented literature provides a solid foundation for the synthesis and application of this compound in drug discovery. The established route from 6-hydroxynicotinic acid, involving nitration and subsequent conversion to the acyl chloride, is a well-documented and high-yielding process for the key precursor, 6-hydroxy-5-nitronicotinic acid. While a specific patent detailing the final chlorination and acyl chloride formation with quantitative data was not identified, the general procedures are well-established in organic synthesis. The utility of this compound as a versatile intermediate is evident from its implicit use in the synthesis of complex molecules like PARP inhibitors. For researchers in drug development, this guide offers a comparative overview of the available synthetic strategies and highlights the potential of this building block in constructing novel therapeutic agents. Further process optimization and exploration of alternative synthetic routes could lead to even more efficient and cost-effective production of this valuable compound.
References
Comparative Study on the Herbicidal Activity of Pyrazole Derivatives: An Insight into Structurally Related Alternatives to 6-Chloro-5-nitronicotinoyl Chloride Analogs
A comprehensive review of existing literature reveals a notable absence of specific studies on the herbicidal activity of pyrazole derivatives synthesized directly from 6-Chloro-5-nitronicotinoyl chloride. However, extensive research into the broader class of pyrazole-containing herbicides offers valuable insights into their structure-activity relationships and herbicidal efficacy. This guide provides a comparative analysis of well-documented pyrazole herbicides that share key structural motifs with the requested compounds, namely a substituted heterocyclic ring, to inform researchers, scientists, and drug development professionals in the field of agrochemicals.
This publication delves into the synthesis, experimental protocols, and herbicidal performance of selected pyrazole derivatives, presenting a comparative framework. The data herein is collated from various scientific studies to provide a robust overview of the herbicidal potential of this chemical class.
Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives
The data presented in Table 1 summarizes the herbicidal activity of two notable compounds from this study, 6a and 6c , against various weeds at an application rate of 150 g a.i./hm².
Table 1: Post-emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition)
| Compound | Echinochloa crusgalli (EC) | Digitaria sanguinalis (DS) | Setaria viridis (SV) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Eclipta prostrata (EP) |
| 6a | 0 | 50 | 60 | 50 | 0 | 50 |
| 6c | 0 | 60 | 50 | 60 | 0 | 50 |
Experimental Protocols
Synthesis of Phenylpyridine-Containing Pyrazole Derivatives
The synthesis of the target compounds involved a multi-step process, with the key final step being the reaction of a substituted thiophenol with a chloromethyl pyrazole derivative. A general synthetic pathway is illustrated below.
Caption: General synthetic scheme for phenylpyridine-containing pyrazole herbicides.
General Procedure for the Synthesis of Compounds 6a-6e and 7a-7e (as described by Liu et al., 2022):
A mixture of the appropriate substituted thiophenol (Intermediate A, 1.0 eq) and sodium hydride (2.0 eq) in N,N-dimethylformamide (DMF) was stirred at room temperature. To this mixture, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.2 eq) was added. The reaction mixture was then stirred at an elevated temperature to facilitate the reaction. After completion, the mixture was worked up to isolate the crude product, which was then purified by column chromatography to yield the final target compounds.[2]
Herbicidal Activity Assay (Post-emergence)
Herbicidal Activity of Pyrazole Amide Derivatives as Transketolase Inhibitors
Another class of pyrazole derivatives with significant herbicidal activity are pyrazole amides designed as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of plants. A study by a group of researchers detailed the design, synthesis, and herbicidal evaluation of these compounds.[3]
The herbicidal efficacy of two promising compounds, 6ba and 6bj , was assessed through both a small cup method (root inhibition) and a foliar spray method.
Table 2: Herbicidal Activity of Pyrazole Amide Derivatives
| Compound | Method | Digitaria sanguinalis (DS) | Amaranthus retroflexus (AR) | Setaria viridis (SV) |
| 6ba | Root Inhibition (%) | ~90 | ~80 | ~80 |
| 6bj | Root Inhibition (%) | ~90 | ~80 | ~80 |
| 6ba | Foliar Spray Inhibition (%) | ~80 | - | >80 |
| 6bj | Foliar Spray Inhibition (%) | ~80 | - | >80 |
Data sourced from a 2024 study on pyrazole amide derivatives.[3]
These compounds demonstrated excellent inhibitory effects on both grassy and broadleaf weeds, suggesting that targeting the transketolase enzyme is a viable strategy for developing new herbicides.[3]
Experimental Protocols
Synthesis of Pyrazole Amide Derivatives
The synthesis of these pyrazole amides typically involves the coupling of a pyrazole carboxylic acid with a substituted aniline. The general workflow is depicted below.
Caption: A simplified workflow for the synthesis of pyrazole amide herbicides.
General Procedure for Synthesis:
To a solution of the pyrazole carboxylic acid in a suitable solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) are added. The corresponding substituted aniline is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The product is then isolated and purified.
Herbicidal Bioassay
Small Cup Method (Root Inhibition):
Seeds of the test weed species were sown in small cups containing a growth medium. The test compounds were applied to the growth medium at a specific concentration. The cups were then incubated under controlled conditions. The herbicidal effect was determined by measuring the inhibition of root growth compared to an untreated control.[3]
Foliar Spray Method:
This method is similar to the post-emergence assay described previously. Weed seedlings at the 2-3 leaf stage were sprayed with a solution of the test compound. The percentage of inhibition was visually assessed after a certain period.[3]
Conclusion
While specific data on pyrazoles derived from this compound remains elusive in the current body of scientific literature, the comparative analysis of structurally related pyrazole herbicides provides valuable direction for future research. The phenylpyridine-containing pyrazoles and the pyrazole amides targeting transketolase demonstrate that the pyrazole scaffold is a highly versatile and promising platform for the development of novel herbicides. The herbicidal efficacy is significantly influenced by the nature and position of substituents on the pyrazole ring and any attached heterocyclic or aromatic moieties. Further exploration of pyrazole derivatives with diverse substitution patterns, guided by the structure-activity relationships highlighted in these studies, is warranted to discover new and effective weed management solutions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Chloro-5-nitronicotinoyl Chloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of reactive chemical intermediates like 6-Chloro-5-nitronicotinoyl chloride is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions:
This compound is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage. Therefore, all handling must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles and a face shield |
| Lab Coat | Flame-resistant, fully buttoned |
| Respiratory Protection | Use in a well-ventilated fume hood. If not available, a NIOSH-approved respirator with an acid gas cartridge is necessary. |
Disposal Plan: A Step-by-Step Neutralization Protocol
The primary method for the safe disposal of this compound is through controlled hydrolysis, which converts the reactive acyl chloride into the less reactive 6-chloro-5-nitronicotinic acid and hydrochloric acid. The acidic byproducts are then neutralized with a mild base.
Experimental Protocol for Neutralization:
Materials:
-
This compound waste
-
Ice bath
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
Dropping funnel or pipette
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath. Add a significant amount of water (at least 5-10 times the volume of the acyl chloride to be neutralized) to the beaker and begin stirring. The ice bath will help to control the temperature of the exothermic reaction.
-
Slow Addition: Carefully and slowly add the this compound to the cold, stirring water. The addition should be done in small portions to prevent a rapid temperature increase and excessive fuming.
-
Hydrolysis: Allow the mixture to stir for at least one hour to ensure complete hydrolysis. The acyl chloride will react with the water to form 6-chloro-5-nitronicotinic acid and hydrochloric acid (HCl).
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide to the mixture to neutralize the hydrochloric acid and the carboxylic acid. Caution: The addition of sodium bicarbonate will result in the evolution of carbon dioxide (CO₂) gas, so it must be added slowly to avoid vigorous foaming and potential splashing of the corrosive mixture.
-
pH Confirmation: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 6 and 8.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous hazardous waste. It should be collected in a properly labeled waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated and nitrated organic waste.
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
